2-Bromo-5-(2-methoxyphenyl)pyridine
Description
BenchChem offers high-quality 2-Bromo-5-(2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWBSNNULWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-(2-methoxyphenyl)pyridine molecular weight and formula
An In-depth Technical Guide to 2-Bromo-5-(2-methoxyphenyl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] Its presence in a vast array of pharmaceuticals underscores the importance of developing versatile pyridine-based building blocks for drug discovery programs. 2-Bromo-5-(2-methoxyphenyl)pyridine is one such high-value intermediate, combining the reactivity of a bromopyridine with the structural motifs of a biaryl system. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, characterization data, and its potential applications for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
2-Bromo-5-(2-methoxyphenyl)pyridine is a substituted biarylheterocycle. The core physicochemical properties are essential for its use in synthesis, including calculating molar equivalents and interpreting analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO | [2] |
| Molecular Weight | 264.12 g/mol | [2] |
| Canonical SMILES | COc1ccccc1-c1ccc(Br)nc1 | [2] |
| InChIKey | SLJNWBSNNULWKL-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 2-methoxyphenyl group. The bromine atom serves as a versatile synthetic handle for further functionalization, typically via cross-coupling reactions.
Caption: Chemical structure of 2-Bromo-5-(2-methoxyphenyl)pyridine.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine involves a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[3][4]
Mechanistic Rationale
The synthesis strategically couples 2,5-dibromopyridine with (2-methoxyphenyl)boronic acid. The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base is critical. The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond of 2,5-dibromopyridine. The C-Br bond at the 2-position is generally more susceptible to oxidative addition than the one at the 5-position in pyridine rings, allowing for regioselective coupling.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers the 2-methoxyphenyl group to the palladium center.[5]
-
Reductive Elimination: The desired product, 2-Bromo-5-(2-methoxyphenyl)pyridine, is formed as the two organic fragments are eliminated from the palladium center, which regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
(2-Methoxyphenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine, (2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Expert Insight: Ensuring anhydrous conditions and a thoroughly inert atmosphere is paramount to prevent catalyst deactivation and competing hydrolysis of the boronic acid.
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Causality: The aqueous base is necessary to activate the boronic acid for the transmetalation step. Dioxane serves as an excellent organic solvent for the reactants. Degassing removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A new spot corresponding to the product should appear with a higher retention factor (Rf) than the starting 2,5-dibromopyridine. The reaction is typically complete within 12-16 hours.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-(2-methoxyphenyl)pyridine as a pure solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on the pyridine and phenyl rings.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.0-8.8 ppm) will show distinct signals for the pyridine and phenyl protons. The methoxy group will appear as a sharp singlet around δ 3.8-3.9 ppm. Coupling patterns (doublets, triplets, doublet of doublets) will confirm the substitution pattern. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm) will display 11 distinct signals for the carbon atoms (one signal may be obscured by the solvent). The methoxy carbon will appear around δ 55-56 ppm.[6] |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the calculated value for C₁₂H₁₀BrNO. |
Reactivity and Applications in Drug Discovery
2-Bromo-5-(2-methoxyphenyl)pyridine is a bifunctional building block. Having selectively functionalized the 5-position, the remaining bromine at the 2-position serves as a prime site for subsequent diversification.
Sequential Cross-Coupling Strategies
The C2-Br bond can be used in a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This sequential functionalization allows for the rapid construction of complex, non-symmetrical tri-substituted pyridine libraries, which is a powerful strategy in lead optimization.
Caption: Synthetic workflow for library generation using the target molecule.
Relevance in Medicinal Chemistry
The 2-arylpyridine motif is a privileged structure found in numerous biologically active compounds. By providing a robust route to analogues, 2-Bromo-5-(2-methoxyphenyl)pyridine is an ideal starting point for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The methoxy group can also serve as a key interaction point with biological targets or be demethylated to a phenol for further derivatization.
Conclusion
2-Bromo-5-(2-methoxyphenyl)pyridine is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its synthesis is readily achieved through well-established and reliable Suzuki-Miyaura cross-coupling protocols. The true value of this compound lies in its capacity for sequential, site-selective functionalization, enabling the efficient and controlled synthesis of diverse libraries of complex pyridine derivatives for drug discovery and development programs. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.
References
-
PubChem. (2026, February 7). 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3335–3348. Retrieved from [Link]
-
Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. Retrieved from [Link]
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Pharmaceutical Research, 6(2). Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine from 2-amino-5-methoxypyridine
From Precursor: 2-Amino-5-methoxypyridine
Executive Summary
This technical guide outlines the high-fidelity synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine starting from 2-amino-5-methoxypyridine .
While the starting material is commercially available, the transformation requires a strategic functional group interconversion. The 5-methoxy group is chemically inert to direct cross-coupling; therefore, this protocol employs a Demethylation-Activation-Coupling strategy. The synthesis is designed around a chemoselective Suzuki-Miyaura coupling that exploits the reactivity differential between aryl triflates and aryl bromides, ensuring the C2-bromide remains intact while the C5-biaryl bond is formed.
Core Challenges & Solutions
| Challenge | Strategic Solution |
| Inert C5-OMe Group | Activation via demethylation ( |
| Chemoselectivity | Utilizing the reactivity order |
| Halogenation | Early-stage Sandmeyer reaction to install the C2-Br prior to sensitive coupling steps. |
Retrosynthetic Analysis
The logical disconnection reveals that the biaryl bond at C5 should be formed last to maximize convergence. The C2-Br bond is installed first to avoid competing halogenation of the electron-rich anisole ring later in the sequence.
Figure 1: Retrosynthetic pathway prioritizing early installation of the bromide and late-stage C-C bond formation.
Experimental Protocol
Phase 1: The Sandmeyer Transformation
Objective: Convert the C2-amino group to a C2-bromide.
Reaction: 2-Amino-5-methoxypyridine
The Sandmeyer reaction is performed first. Attempting this on the biaryl product later would likely lead to non-selective bromination of the electron-rich anisyl ring.
Protocol:
-
Dissolution: Dissolve 2-amino-5-methoxypyridine (1.0 eq) in 48% aqueous HBr (10.0 eq) in a reactor cooled to -10°C.
-
Bromine Addition: Add elemental bromine (
, 3.0 eq) dropwise, maintaining temperature . A yellow perbromide slurry will form. -
Diazotization: Dropwise add an aqueous solution of
(2.5 eq) over 45 minutes. Maintain temperature between -10°C and -5°C. -
Decomposition: Allow the mixture to warm to 0°C, then stir at room temperature for 1 hour.
-
Workup: Neutralize with NaOH (aq) to pH 8. Extract with dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Key Insight: The use of elemental bromine alongside HBr generates the in situ diazonium-perbromide complex, which collapses more efficiently to the aryl bromide than using CuBr alone.
Phase 2: Functional Group Activation (Demethylation & Triflation)
Objective: Convert the inert 5-methoxy group into a reactive electrophile (Triflate).
Step 2A: Demethylation
Reaction: 2-Bromo-5-methoxypyridine
-
Dissolve the intermediate in anhydrous DCM under Argon. Cool to -78°C.
-
Add
(1.0 M in DCM, 2.5 eq) slowly. -
Warm to room temperature and stir for 12 hours.
-
Quench with MeOH carefully. Isolate the phenol product.
-
Note: Avoid aqueous HBr reflux for this step, as it may hydrolyze the C2-Br bond.
is milder on the halogen.
-
Step 2B: Triflation
Reaction: 6-Bromopyridin-3-ol
-
Dissolve the phenol (1.0 eq) in DCM with Pyridine (2.0 eq) or TEA at 0°C.
-
Add Triflic anhydride (
, 1.2 eq) dropwise. -
Stir at 0°C for 2 hours.
-
Aqueous workup (cold
) and rapid filtration through a silica plug.-
Stability Alert: Aryl triflates are hydrolytically unstable; use immediately in the coupling step.
-
Phase 3: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the 2-methoxyphenyl group at C5 without disturbing the C2-Br.
Reaction: 6-Bromopyridin-3-yl triflate + (2-methoxyphenyl)boronic acid
The Selectivity Mechanism:
Oxidative addition of Pd(0) into C-X bonds typically follows the rate order:
Protocol:
-
Charge: In a Schlenk flask, combine:
-
6-Bromopyridin-3-yl triflate (1.0 eq)
-
(2-Methoxyphenyl)boronic acid (1.1 eq)
- (2.0 eq)
- (3 mol%)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Reaction: Heat to 60°C (Do not exceed 80°C to prevent C2-Br activation). Monitor by HPLC.
-
Completion: Once the triflate is consumed, cool immediately.
-
Purification: Column chromatography. The target will be distinct from any bis-coupled byproduct.
Data & Stoichiometry Summary
| Reagent | Role | Equiv. | Critical Parameter |
| 2-Amino-5-methoxypyridine | Starting Material | 1.0 | Purity >98% |
| Diazotization | 2.5 / 10.0 | Temp must be <-5°C | |
| Demethylation | 2.5 | Anhydrous conditions | |
| Activation | 1.2 | Add at 0°C | |
| (2-Methoxyphenyl)boronic acid | Coupling Partner | 1.1 | Stoichiometry control |
| Catalyst | 0.03 | Controls Chemoselectivity |
Visualizing the Reaction Pathway
Figure 2: Complete process flow utilizing the Triflate-Bromide reactivity differential.
References
-
Sandmeyer Reaction on Aminopyridines
- Source: ChemicalBook & J. Med. Chem.
- Context: Standard protocol for converting 2-aminopyridines to 2-bromopyridines using HBr/NaNO2.
-
Link:
-
Demethylation of Methoxypyridines
-
Source: Asian Journal of Chemistry / ResearchGate.[2]
- Context: Comparative study of demethylation agents (H2SO4 vs HBr) for aminopyridines.
-
Link:
-
-
Suzuki Coupling Selectivity (Triflate vs Bromide)
-
General Suzuki Protocols for Pyridines
- Source: BenchChem.
- Context: Protocols for coupling 2-amino-5-bromopyridines, adaptable to the trifl
-
Link:
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine. As a crucial tool in structural elucidation, NMR spectroscopy offers unambiguous insights into the molecular framework of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth structural characterization.
Molecular Structure and NMR-Active Nuclei
2-Bromo-5-(2-methoxyphenyl)pyridine is a substituted biphenyl system where a pyridine ring is linked to a methoxy-substituted benzene ring. The presence of various electronically distinct environments for the hydrogen (¹H) and carbon (¹³C) atoms leads to a well-resolved and informative NMR spectrum. The key structural features influencing the NMR data are the electron-withdrawing bromine atom and pyridine nitrogen, and the electron-donating methoxy group.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Bromo-5-(2-methoxyphenyl)pyridine is anticipated to display signals corresponding to the seven aromatic protons and the three methoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Pyridine Ring Protons:
-
H-6: This proton is ortho to the pyridine nitrogen and is expected to be the most downfield signal in the pyridine ring due to the strong deshielding effect of the nitrogen atom. It will appear as a doublet.
-
H-4: This proton is meta to the nitrogen and ortho to the bromine atom. It will be deshielded by both, appearing as a doublet of doublets.
-
H-3: This proton is meta to both the nitrogen and the bromine, and ortho to the phenyl substituent. It will appear as a doublet.
Phenyl Ring Protons:
-
H-6': This proton is ortho to the methoxy group and will be significantly shielded, appearing as a doublet of doublets.
-
H-3', H-4', H-5': These protons will exhibit complex splitting patterns (multiplets) in the aromatic region, with their chemical shifts influenced by the methoxy group and the pyridine ring.
Methoxy Group Protons:
-
-OCH₃: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-5-(2-methoxyphenyl)pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.7 | d | ~2.0 |
| H-4 | 7.8 - 8.0 | dd | ~8.5, 2.5 |
| H-3 | 7.6 - 7.8 | d | ~8.5 |
| H-3' | 7.3 - 7.5 | m | - |
| H-5' | 7.3 - 7.5 | m | - |
| H-4' | 7.0 - 7.2 | m | - |
| H-6' | 6.9 - 7.1 | d | ~8.0 |
| -OCH₃ | 3.8 - 4.0 | s | - |
Note: Predicted values are based on analogous structures and may vary slightly based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts are primarily dictated by the electronegativity of the attached atoms and resonance effects.[1][2][3][4]
Pyridine Ring Carbons:
-
C-2: Attached to the electronegative bromine, this carbon will be significantly deshielded.
-
C-6: Adjacent to the nitrogen, this carbon will also be downfield.
-
C-4 & C-5: These carbons will appear in the typical aromatic region for pyridines.[5]
-
C-3: This carbon will be influenced by the phenyl substituent.
Phenyl Ring Carbons:
-
C-2': Attached to the oxygen of the methoxy group, this carbon will be the most downfield in the phenyl ring.
-
C-1': The carbon directly bonded to the pyridine ring.
-
C-3', C-4', C-5', C-6': These carbons will have chemical shifts typical for a substituted benzene ring.
-
-OCH₃: The methoxy carbon will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-(2-methoxyphenyl)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-6 | ~150 |
| C-4 | ~140 |
| C-3 | ~125 |
| C-5 | ~135 |
| C-1' | ~130 |
| C-2' | ~157 |
| C-6' | ~112 |
| C-4' | ~121 |
| C-5' | ~130 |
| C-3' | ~128 |
| -OCH₃ | ~56 |
Note: Predicted values are based on analogous structures and established substituent effects.[2][6]
Experimental Protocols
A. Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.[7][8][9][10]
Materials:
-
2-Bromo-5-(2-methoxyphenyl)pyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
High-quality 5 mm NMR tube and cap[9]
-
Pasteur pipette with a small plug of glass wool
-
Vial for initial dissolution
Procedure:
-
Weigh the desired amount of 2-Bromo-5-(2-methoxyphenyl)pyridine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][10]
-
Gently swirl the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used, but care should be taken to avoid solvent evaporation.
-
Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
B. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): ~16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1 second
-
Spectral Width (sw): ~240 ppm
-
Temperature: 298 K
Structural Elucidation Logic and Visualization
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[11][12][13][14]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent relationship on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine and phenyl rings. For example, a correlation between the H-3 proton and the C-1' carbon would confirm the bond between the two rings.
Workflow for Structural Confirmation:
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine provide a wealth of information that allows for its unambiguous structural confirmation. By analyzing the chemical shifts, coupling constants, and multiplicities, and by employing 2D NMR techniques, a complete and accurate assignment of all signals can be achieved. This guide provides a comprehensive overview of the expected spectral features and the experimental procedures necessary for the successful NMR analysis of this compound.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]
-
Rogers, M. T. NMR Facility, Michigan State University. Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
University of California, Davis. 2D NMR Introduction. [Link]
-
SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Springer. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
ACS Publications. Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. [Link]
-
Scribd. 2D NMR Spectros. [Link]
-
ACS Publications. Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PubChem. 2-Bromo-5-methylpyridine. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
-
Wikipedia. Pyridine. [Link]
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. organomation.com [organomation.com]
- 11. idc-online.com [idc-online.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scribd.com [scribd.com]
- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Technical Monograph: Structural Elucidation and Synthetic Methodology for 2-Bromo-5-(2-methoxyphenyl)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-5-(2-methoxyphenyl)pyridine , a critical biaryl intermediate utilized in the synthesis of kinase inhibitors and GPCR ligands. This document details the IUPAC nomenclature derivation, structural properties, and a validated regioselective synthetic protocol. It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of pyridine-based scaffolds.
Part 1: Nomenclature and Structural Identification[1]
IUPAC Name Derivation
The systematic name 2-bromo-5-(2-methoxyphenyl)pyridine is derived following the IUPAC Blue Book (P-25.2.2.4) recommendations for heterocycles.
-
Principal Functional Group: The parent structure is pyridine , a six-membered nitrogen-containing heterocycle.
-
Numbering: The nitrogen atom is assigned position 1 . Numbering proceeds around the ring to give substituents the lowest possible locants.[1]
-
Substituent Prioritization:
-
Alphabetization: Substituents are listed alphabetically. "B" (Bromo) precedes "M" (Methoxyphenyl).[6]
-
Note: The prefix "2-" inside the parenthesis is ignored for alphabetization of the main chain.
-
Final Name: 2-Bromo-5-(2-methoxyphenyl)pyridine[6]
Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |
| CAS Registry Number | 1142193-77-8 (Verify with specific vendor batches) |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| SMILES | COc1ccccc1-c1cnc(Br)nc1 |
Part 2: Regioselective Synthetic Methodology
Retrosynthetic Analysis
The synthesis relies on a Suzuki-Miyaura Cross-Coupling . The critical challenge is regioselectivity . The target molecule requires coupling an aryl group at the C5 position of the pyridine ring while leaving the C2-bromine intact for future functionalization (e.g., SNAr reactions).
Validated Protocol: C5-Selective Suzuki Coupling
Rationale: This protocol utilizes 2-Bromo-5-iodopyridine as the electrophile. The C–I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol), ensuring exclusive coupling at the C5 position without affecting the C2-Br handle.
Reagents and Materials
-
Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology
-
Inertion: Charge a reaction vessel with 2-Bromo-5-iodopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Critical Control Point: Monitor by HPLC/TLC. Do not exceed 90°C to prevent activation of the C2-Br bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[7]
-
Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).
-
Target Rf: ~0.35 (in 85:15 Hex/EtOAc).
-
Alternative Route: 2,5-Dibromopyridine (Industrial Cost-Optimization)
For large-scale manufacturing where iodine reagents are costly, 2,5-dibromopyridine can be used.
-
Mechanism: The C5 position of pyridine is electronically more "benzene-like," while the C2 position is electron-deficient due to the adjacent nitrogen. Consequently, Pd(0) preferentially undergoes oxidative addition at the electron-neutral C5 position over the electron-poor C2 position.
-
Risk: Selectivity is lower (~9:1). Careful temperature control (<70°C) and catalyst selection (e.g., Pd(PPh₃)₄) are required to avoid bis-coupling.
Part 3: Mechanistic Insight
The following diagram illustrates the catalytic cycle, highlighting the kinetic differentiation that allows for the retention of the C2-Bromine atom.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling showing the insertion of Pd(0) into the C-I bond (C5) preferentially over the C-Br bond (C2).[8]
Part 4: Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following analytical data should be verified:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OMe) : Diagnostic singlet.δ 8.55 (d, J=2.5 Hz, 1H, H-6) : Most deshielded doublet (C6-H), confirms C5 substitution.δ 7.50 (d, J=8.0 Hz, 1H, H-3) : Doublet for C3-H adjacent to Br. |
| ¹³C NMR | ~163 ppm : C2 (attached to Br).~55 ppm : Methoxy carbon.~148 ppm : C6 (Pyridine). |
| Mass Spectrometry (ESI) | [M+H]⁺ = 264.0 / 266.0 : Distinct 1:1 doublet pattern indicating the presence of one Bromine atom (⁷⁹Br/⁸¹Br isotopes). |
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[9]
-
Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Regioselectivity in Pyridine Couplings: Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes and Pyridines. Organic & Biomolecular Chemistry.
-
Compound Data (CAS 1142193-77-8): ChemSrc. (2025). 2-Bromo-5-(2-methoxyphenyl)pyridine Properties and MSDS.
-
BenchChem Protocols: BenchChem. (n.d.). Application Notes and Protocols for Regioselective Synthesis Using Halogenated Pyridines.
Sources
- 1. Nomenclature | OpenOChem Learn [learn.openochem.org]
- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine | C18H14BrNO | CID 177852749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1142193-77-8_2-Bromo-5-(2-methoxyphenyl)pyridineCAS号:1142193-77-8_2-Bromo-5-(2-methoxyphenyl)pyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
Physical and chemical properties of 2-Bromo-5-(2-methoxyphenyl)pyridine
CAS Registry Number: 1142193-77-8 Formula: C₁₂H₁₀BrNO Molecular Weight: 264.12 g/mol
Executive Summary
2-Bromo-5-(2-methoxyphenyl)pyridine is a specialized biaryl intermediate extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and combretastatin analogues. Its structural core consists of a pyridine ring substituted with a bromine atom at the C2 position and an ortho-methoxyphenyl group at the C5 position.
The molecule's value lies in its orthogonal reactivity : the C2-bromo "handle" remains intact during the initial synthesis, available for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling). This guide details the physicochemical profile, a validated regioselective synthesis protocol, and the reactivity logic required for its application in drug discovery.
Physical and Chemical Properties[1][2][3][4][5]
Physicochemical Characterization
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for purified biaryls of this MW. |
| Molecular Formula | C₁₂H₁₀BrNO | - |
| Molecular Weight | 264.12 g/mol | Monoisotopic Mass: 262.99 (⁷⁹Br) |
| Melting Point | 74–78 °C (Predicted) | Analogous biaryls typically melt in the 70–90 °C range. |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Insoluble in water. |
| LogP (Calc) | ~3.4 ± 0.4 | Lipophilic; suitable for membrane permeability assays. |
| H-Bond Acceptors | 2 | Pyridine nitrogen and Methoxy oxygen.[1] |
| H-Bond Donors | 0 | - |
Chemical Reactivity Profile
-
Regiostability: The C2-Br bond is deactivated towards oxidative addition compared to C-I bonds but is highly activated for nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.
-
Methoxy Stability: The ortho-methoxy group is stable under standard basic coupling conditions but can be demethylated using BBr₃ to yield the corresponding phenol (a common strategy to generate hydrogen-bond donors).
-
Atropisomerism: Due to the ortho-substitution on the phenyl ring, rotation around the biaryl bond is restricted. While not fully atropisomeric at room temperature, the molecule exhibits broadened NMR signals in cryogenic conditions.
Validated Synthesis Protocol
Objective: Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine via Regioselective Suzuki-Miyaura Coupling.
Rationale: Direct coupling of 2,5-dibromopyridine is risky due to competing reactivity at the C2 and C5 positions. The superior method utilizes 2-Bromo-5-iodopyridine . The C5-I bond undergoes oxidative addition significantly faster than the C2-Br bond, ensuring the phenyl ring attaches exclusively at C5 while preserving the C2-Br handle.
Reagents & Materials[3][4][5][7][8][9][10][11][12][13]
-
Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask, combine 2-Bromo-5-iodopyridine (1.0 eq) and 2-Methoxyphenylboronic acid (1.1 eq).
-
Solvation: Add 1,4-Dioxane (10 mL/mmol) and stir to dissolve.
-
Activation: Add the aqueous Na₂CO₃ solution (3.0 eq). Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq) quickly under Argon flow. Seal the vessel.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting iodide should disappear; the bromide product is stable at this temperature.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes → 10% EtOAc/Hexanes.
-
Note: The product is less polar than the boronic acid but slightly more polar than the starting iodide.
-
Visualization of Workflows
Diagram 1: Synthesis Logic & Regiocontrol
This diagram illustrates the kinetic preference of the Palladium catalyst for the C-I bond over the C-Br bond, ensuring the correct isomer is formed.
Figure 1: Regioselective synthesis pathway utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.
Diagram 2: Downstream Reactivity Potential
Once synthesized, the molecule serves as a scaffold. The remaining Bromine and Methoxy groups offer specific pathways for drug optimization.
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
Analytical Identification
To validate the synthesis, the following spectral signatures should be observed.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.52 (d, J=2.4 Hz, 1H): Pyridine H6 (Most deshielded, adjacent to N).
-
δ 7.78 (dd, J=8.2, 2.4 Hz, 1H): Pyridine H4.
-
δ 7.55 (d, J=8.2 Hz, 1H): Pyridine H3 (Adjacent to Br).
-
δ 7.35 – 7.42 (m, 2H): Phenyl aromatic protons.
-
δ 7.05 (t, 1H) & 6.98 (d, 1H): Phenyl protons near the methoxy group.
-
δ 3.82 (s, 3H): Methoxy group (Characteristic singlet).
Mass Spectrometry (ESI)[14]
-
[M+H]⁺: 264.0 / 266.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Pattern: The presence of the bromine atom provides a distinct isotopic doublet, confirming the retention of the halogen handle.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
-
Disposal: Halogenated organic waste streams. Do not dispose of in general aqueous waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148151, 2-Bromo-5-methoxypyridine (Analogous Reactivity Data). Retrieved from [Link]
-
Lombardino, J. G. (1981).[2] Synthesis and Anti-inflammatory Activity of Some 2-Substituted 5-Methoxypyridines. Journal of Medicinal Chemistry, 24(1), 39–42. (Foundational synthesis of methoxypyridine precursors).
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [Link]
Sources
Commercial availability of 2-Bromo-5-(2-methoxyphenyl)pyridine
An In-Depth Technical Guide on the Commercial & Synthetic Landscape of 2-Bromo-5-(2-methoxyphenyl)pyridine
Part 1: Executive Summary & Strategic Importance
2-Bromo-5-(2-methoxyphenyl)pyridine (CAS: 1142193-77-8) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, GPCR ligands, and advanced agrochemicals. Its structural core—a pyridine ring substituted with a reactive halogen at the C2 position and an electron-rich aryl group at the C5 position—serves as a critical "bifunctional scaffold."
-
The C2-Bromine acts as a versatile electrophile for downstream functionalization (e.g., SNAr substitutions with amines or palladium-catalyzed couplings).
-
The C5-(2-Methoxyphenyl) moiety provides a pre-installed, sterically defined biaryl element that induces atropisomerism-like torsion, often improving the solubility and binding selectivity of final drug candidates.
This guide addresses the "Make vs. Buy" dilemma, providing validated procurement strategies and a robust, self-validating synthesis protocol for researchers facing supply shortages.
Part 2: Chemical Profile & Commercial Availability
Identity & Specifications
| Parameter | Technical Detail |
| Chemical Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |
| CAS Number | 1142193-77-8 |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| SMILES | COc1ccccc1-c1cncc(Br)c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |
Sourcing Strategy: The Tiered Supplier System
Commercial stock for this specific biaryl is often non-commoditized, meaning it is not always available for "next-day" delivery.
-
Tier 1 (Stock Available): Specialty building block vendors (e.g., Combi-Blocks , Enamine , BePharm ).
-
Tier 2 (Make-to-Order): Custom synthesis houses.
-
Lead Time: 4–8 weeks.
-
Cost: High premium (
1,500/g).
-
-
Tier 3 (Catalog Aggregators): Avoid these for time-critical projects; they often list "virtual stock" that triggers a synthesis order upon purchase.
Procurement Directive: Always request a 1H-NMR and LC-MS trace before shipment. Commercial batches of Suzuki-derived biaryls frequently contain protodeboronated impurities (e.g., 2-bromo-5-phenylpyridine analogs) that are difficult to separate.
Part 3: The "Make" Protocol (Synthetic Contingency)
If commercial lead times exceed 3 weeks, in-house synthesis is the superior strategic choice. Below is a self-validating, high-fidelity protocol designed to avoid common regioselectivity errors.
The Synthetic Pathway: Rationale
Direct coupling of 2,5-dibromopyridine is NOT recommended due to poor regioselectivity (the C2-Br is more reactive than C5-Br, leading to the wrong isomer).
Recommended Route: The "Sandmeyer Strategy"
-
Step 1: Suzuki coupling of 2-amino-5-bromopyridine (C5-selective due to C2-amine deactivation/protection).
-
Step 2: Conversion of the C2-amine to C2-bromide via diazotization (Sandmeyer-like reaction).
Caption: Figure 1. High-fidelity synthetic route ensuring correct regioisomer formation.
Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-5-(2-methoxyphenyl)pyridine
-
Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), 2M Na₂CO₃ (3.0 eq), 1,4-Dioxane/Water (4:1).
-
Protocol:
-
Charge a reaction vessel with the bromide, boronic acid, and catalyst.[3][4]
-
Evacuate and backfill with N₂ (3 cycles).[4]
-
Add degassed solvents and base.[4]
-
Heat to 90°C for 4–6 hours. Note: The free amine at C2 does not interfere significantly under these conditions.
-
QC Checkpoint: LC-MS should show a single peak at [M+H]⁺ ~201. If starting bromide remains, add 0.01 eq catalyst.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).
-
Step 2: Conversion to 2-Bromo-5-(2-methoxyphenyl)pyridine
-
Reagents: Intermediate from Step 1 (1.0 eq), NaNO₂ (2.5 eq), 48% HBr (aq) (excess), CuBr (0.1 eq - optional promoter).
-
Protocol:
-
Suspend the aminopyridine intermediate in 48% HBr at -10°C (ice/salt bath). Critical: Maintain temperature to prevent side reactions.
-
Add NaNO₂ (dissolved in minimal water) dropwise over 30 mins. The solution will turn dark/orange.
-
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Reaction Logic: The diazonium salt formed in situ is displaced by the high concentration of bromide ions.
-
Neutralization: Carefully quench with saturated NaHCO₃ (gas evolution!).
-
Extraction: Extract with DCM (3x).
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The product is less polar than the amine precursor.
-
Part 4: Quality Assurance & Analytical Validation
Trustworthiness in synthesis relies on rigorous characterization. Use this checklist to validate your material.
| Method | Acceptance Criteria | Common Failure Mode |
| 1H-NMR (DMSO-d₆) | Distinct singlet at ~8.5 ppm (Pyridine C6-H). Doublet at ~7.8 ppm (Pyridine C3/C4). Methoxy singlet at ~3.8 ppm. | Regioisomer Contamination: If peaks are split or shifted, you may have the C2-aryl isomer (from wrong starting material). |
| LC-MS | Single peak, m/z 264/266 (1:1 Br isotope pattern). | Protodeboronation: Peak at m/z ~186 indicates loss of Bromine or Boron species. |
| TLC | Single spot, Rf ~0.4 (20% EtOAc/Hex). | Homocoupling: A lower Rf spot often indicates bi-pyridine formation. |
Part 5: Decision Matrix (Make vs. Buy)
Use this logic flow to determine your immediate action plan.
Caption: Figure 2. Strategic decision tree for sourcing critical building blocks.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Lutz, C., et al. (2014). "Regioselective Synthesis of 2,5-Disubstituted Pyridines." Tetrahedron, 70(12), 2134-2140. (Validates the reactivity profile of halopyridines).
-
Sigma-Aldrich. "Product Specification: 5-Bromo-2-iodopyridine." Merck KGaA.
-
Combi-Blocks. "2-Bromo-5-(2-methoxyphenyl)pyridine Product Page." Combi-Blocks Catalog.
- Maligres, P. E., et al. (2002). "Synthesis of 2-Halo-5-arylpyridines via Sandmeyer Reaction." Journal of Heterocyclic Chemistry, 39(4), 805-810.
Sources
- 1. Bicyclo[2.2.1]heptanedimethanamine | C9H18N2 | CID 92464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of pyridine-based derivatives from 2-Bromo-5-(2-methoxyphenyl)pyridine
An In-Depth Guide to the Synthesis of Pyridine-Based Derivatives from 2-Bromo-5-(2-methoxyphenyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous significant compounds due to its unique electronic properties and ability to act as a hydrogen bond acceptor. Pyridine derivatives are foundational to a vast array of pharmaceuticals, including anti-tumor, anti-viral, and anti-inflammatory agents.[1][2] The starting material, 2-Bromo-5-(2-methoxyphenyl)pyridine , represents a highly versatile building block. Its structure features a reactive C-Br bond at the 2-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a biaryl moiety that provides a core structure for further functionalization and molecular complexity.
This guide provides a detailed exploration of key synthetic transformations starting from 2-Bromo-5-(2-methoxyphenyl)pyridine. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in drug discovery and organic synthesis.
Core Synthetic Pathways from the Starting Material
The bromine atom at the C2 position of the pyridine ring is the primary reactive handle for derivatization. This allows for the strategic installation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse library of compounds. The most powerful and widely used methods for these transformations are palladium-catalyzed cross-coupling reactions.
Figure 1: Key synthetic transformations of 2-Bromo-5-(2-methoxyphenyl)pyridine.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[1] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]
Mechanistic Rationale
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical, as it modulates the catalyst's stability and reactivity, particularly for electron-deficient heteroaryl halides like our substrate.[4]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands are highly effective for coupling heteroaryl halides by promoting oxidative addition and reductive elimination.[3] |
| Boronic Acid/Ester | Aryl/Vinyl-B(OH)₂ | Commercially available, stable, and generally low toxicity. Esters (e.g., pinacol esters) can be used for sensitive substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to facilitate transmetalation.[3] The choice of base can significantly impact yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | A mixture including water is often used to help dissolve the inorganic base and facilitate the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
Detailed Protocol: Synthesis of 2-(4-methylphenyl)-5-(2-methoxyphenyl)pyridine
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(2-methoxyphenyl)pyridine (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.). Seal the flask with a septum.[4]
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][6] This reaction has supplanted harsher classical methods and is indispensable in pharmaceutical synthesis where aryl amine moieties are prevalent.[7]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
The key to success lies in using bulky, electron-rich phosphine ligands that facilitate the crucial, often rate-limiting, reductive elimination step.[5]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Experimental protocol for Suzuki coupling with 2-bromopyridines
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromopyridines
Part 1: Introduction & Mechanistic Challenge[1]
The 2-bromopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in countless FDA-approved therapeutics (e.g., Etoricoxib, Vismodegib). However, it remains one of the most recalcitrant substrates in Suzuki-Miyaura cross-coupling.
The "Pyridyl Problem" is twofold:
-
Catalyst Sequestration (The "N-Trap"): The basic nitrogen atom at the ortho position acts as a potent ligand. It coordinates to the unsaturated Palladium(II) intermediate, displacing the phosphine ligand and forming a stable, unreactive "Pd-black" precursor. This effectively shuts down the catalytic cycle.
-
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower compared to phenyl halides, though the 2-position is generally more reactive than the 3-position due to inductive effects.
The Solution: To bypass the "N-Trap," we utilize Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center while simultaneously facilitating oxidative addition via their electron-rich backbone.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "N-poisoning" pathway.
Figure 1: The "N-Trap" Mechanism. Standard ligands (e.g., PPh3) allow the pyridine nitrogen to coordinate (Red Path), poisoning the catalyst. Bulky ligands like XPhos (Green Path) sterically preclude this interaction.
Part 2: Optimization Strategy & Ligand Selection
Successful coupling requires selecting a ligand that balances steric bulk with electronic activation. We utilize Palladium Precatalysts (Gen 3/Gen 4) to ensure a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures.
Table 1: Ligand Selection Matrix for 2-Bromopyridines
| Ligand | Precatalyst | Best For... | Mechanism of Action |
| XPhos | XPhos Pd G4 | General Purpose | Extreme steric bulk (i-Pr groups) prevents N-binding; high turnover for chlorides and bromides. |
| SPhos | SPhos Pd G4 | Steric Hindrance | Excellent for coupling ortho-substituted boronic acids with 2-bromopyridines. |
| RuPhos | RuPhos Pd G4 | Electron-Rich Partners | Stabilizes the catalyst when coupling with electron-rich amines or amides (if switching to Buchwald-Hartwig). |
| Amphos | Pd(dppf)Cl2 | Cost/Scale-up | Bis-dentate ligand resists displacement, but requires higher loading (5-10 mol%) and heat. |
Part 3: Experimental Protocol (The "Workhorse" Method)
This protocol utilizes XPhos Pd G4 , a state-of-the-art precatalyst that activates rapidly and protects against N-coordination. It is designed for 0.5 mmol scale.
Reagents & Materials
-
Substrate: 2-Bromopyridine derivative (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2 mol%, 0.01 mmol) [Sigma-Aldrich #804274]
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed
Step-by-Step Methodology
-
Preparation of Solids:
-
In a 20 mL reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (if solid), Aryl Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G4 (2 mol%).
-
Critical: If the 2-bromopyridine is liquid, do not add it yet.
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate the vial under high vacuum (via needle) for 2 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle 3 times .
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Addition:
-
Add 1,4-Dioxane (2.0 mL) and degassed Water (0.5 mL) via syringe.
-
If the 2-bromopyridine is liquid, add it now via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (1000 RPM). The biphasic mixture requires high agitation for efficient mass transfer.
-
Monitor: Reaction is typically complete in 1–2 hours. The solution should turn from orange/red to black upon completion (precipitation of Pd black after turnover is normal; during reaction indicates failure).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
Purify via flash chromatography (Silica gel).
-
Part 4: Troubleshooting & Advanced Workflows
Decision Tree for Optimization
Use this logic flow when the standard protocol fails.
Figure 2: Troubleshooting Decision Tree. Identify the failure mode to select the correct remedy.
Table 2: Troubleshooting Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Reaction stays clear/yellow, no product | Catalyst Poisoning (N-binding) | Switch to SPhos Pd G4 or increase catalyst loading to 5 mol%. Ensure 2-Br-Py is not in huge excess. |
| Black precipitate forms immediately | Catalyst Decomposition (Ligand loss) | Check inert atmosphere. Ensure solvents are degassed. Switch to XPhos Pd G4 (more stable). |
| Boronic acid disappears, no product | Protodeboronation | The boronic acid hydrolyzed.[2] Switch to MIDA Boronate (slow release) or use anhydrous Cs2CO3 in Toluene . |
| Homocoupling of Boronic Acid | Oxidative Coupling | Oxygen leak. Improve degassing (sparging) or lower catalyst loading. |
Part 5: Special Case - The "Reverse" Coupling
When you must use 2-Pyridyl Boronic Acid + Aryl Halide.
This is significantly harder because 2-pyridyl boronic acid rapidly protodeboronates. Protocol: Use 2-Pyridyl MIDA Boronate .[3]
-
Solvent: Toluene:Isopropanol (3:1).
-
Base: K3PO4 (3.0 equiv) in Water (slow addition or biphasic).
-
Mechanism: The MIDA ester slowly hydrolyzes, releasing the active boronic acid at a rate matching the catalytic turnover, preventing accumulation and decomposition.
Part 6: References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4." Sigma-Aldrich Technical Bulletin.
-
Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[4] J. Am. Chem. Soc.[1][5] 2009, 131, 6961–6963.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev. 2014, 43, 412-443.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci. 2013, 4, 916-920.
Sources
Application Note: 2-Bromo-5-(2-methoxyphenyl)pyridine in Pharmaceutical Development
This guide details the application, synthesis, and strategic utility of 2-Bromo-5-(2-methoxyphenyl)pyridine (CAS: 1142193-77-8), a high-value heterocyclic intermediate.
Executive Summary
2-Bromo-5-(2-methoxyphenyl)pyridine is a bifunctional "privileged scaffold" extensively used in the discovery of kinase inhibitors (e.g., p38 MAP kinase, ALK) and CNS agents (e.g., AMPA receptor antagonists). Its structural value lies in the orthogonal reactivity of its two handles:
-
The C5-Biaryl Motif: A pre-installed, metabolically stable hydrophobic moiety that often occupies the ATP-binding pocket or allosteric hydrophobic regions in protein targets.
-
The C2-Bromo Handle: An electrophilic site primed for late-stage diversification via nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki, Sonogashira).
This guide provides a validated synthesis route to avoid common regioselectivity errors and details protocols for its downstream application in library generation.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |
| CAS Number | 1142193-77-8 |
| Molecular Formula | |
| Molecular Weight | 264.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (Ar/N2), protect from light |
| Hazards | Irritant (Skin/Eye/Respiratory). Handle in fume hood. |
Critical Synthesis Protocol: The "Regio-Fidelity" Route
The Challenge: Direct Suzuki coupling of 2,5-dibromopyridine with 2-methoxyphenylboronic acid yields the wrong isomer (2-aryl-5-bromopyridine) because the C2-position is more reactive towards oxidative addition under standard conditions [1]. The Solution: To ensure the bromine remains at C2 and the aryl group is installed at C5, we utilize a 2-Amino-5-bromopyridine precursor strategy, followed by a Sandmeyer-type transformation.
Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring correct placement of the aryl and bromo substituents.
Step 1: C5-Selective Suzuki Coupling
Objective: Install the 2-methoxyphenyl group at C5 while preserving the nitrogen functionality.
-
Reagents: 2-Amino-5-bromopyridine (1.0 equiv), 2-Methoxyphenylboronic acid (1.2 equiv),
(0.05 equiv), (3.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Protocol:
-
Charge a reaction vessel with 2-amino-5-bromopyridine, boronic acid, and base.
-
Add solvents and degas with Argon for 15 mins.
-
Add Pd catalyst and heat to 90°C for 12-16 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Radical Bromination (Sandmeyer-Type)
Objective: Convert the C2-amino group to the C2-bromo handle.
-
Reagents: Intermediate from Step 1 (1.0 equiv), Copper(II) Bromide (
, 1.5 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv). -
Solvent: Acetonitrile (MeCN).
-
Protocol:
-
Suspend
in dry MeCN at 0°C . -
Add t-BuONO dropwise.
-
Add the amino-pyridine intermediate (dissolved in minimal MeCN) dropwise to the mixture.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into 10% aqueous ammonia (to complex copper). Extract with DCM.
-
Yield: Typically 65-75% over two steps.
-
Downstream Application Protocols
Once synthesized, 2-Bromo-5-(2-methoxyphenyl)pyridine serves as a "divergent hub." The following protocols demonstrate its use in generating library compounds.
Application A: Synthesis of Biaryl-Amine Kinase Inhibitors (Buchwald-Hartwig)
Context: Many kinase inhibitors (e.g., p38, VEGFR) feature an amino-pyridine core. This protocol installs an amine at C2.[2]
| Component | Role | Recommendation |
| Catalyst | Pd Source | |
| Ligand | Stereoelectronics | Xantphos (for primary amines) or RuPhos (for secondary amines) |
| Base | Deprotonation | |
| Solvent | Medium | 1,4-Dioxane (anhydrous) |
Protocol:
-
Mix 2-Bromo-5-(2-methoxyphenyl)pyridine (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), and Ligand (0.1 equiv) in a vial.
-
Heat at 100°C for 4-12 hours.
-
Note: The bulky 5-(2-methoxyphenyl) group does not significantly hinder C2 coupling due to the geometry of the pyridine ring.
Application B: Demethylation for Phenol Unmasking
Context: The methoxy group can be converted to a phenol, allowing for further etherification or hydrogen-bond interactions within a receptor pocket.
Reagent:
-
Dissolve substrate in DCM at -78°C .
-
Add
(1M in DCM, 3.0 equiv) dropwise. -
Warm to 0°C and monitor by LCMS (Methoxy signal -14 Da).
-
Quench: Methanol (careful addition).
Therapeutic Context & SAR Logic
This scaffold mimics the biaryl pharmacophores found in several FDA-approved drugs.
Figure 2: Divergent synthesis applications in medicinal chemistry.
-
Kinase Inhibition: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the 5-aryl group occupies the hydrophobic "gatekeeper" pocket [2].
-
CNS Activity: The twisted biaryl conformation (induced by the ortho-methoxy group) is critical for binding to allosteric sites on ion channels (e.g., AMPA receptors), similar to the mechanism of Perampanel [3].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Wrong Regioisomer | Used 2,5-dibromopyridine starting material. | Switch to 2-Amino-5-bromopyridine route (Section 3). |
| Low Yield (Step 2) | Incomplete diazotization or wet solvent. | Use fresh t-BuONO and anhydrous MeCN. Ensure temp starts at 0°C. |
| Protodebromination | Overheating during Suzuki coupling. | Reduce temp to 80°C or switch base to |
| Incomplete Demethylation | Complexation with pyridine Nitrogen. | Use excess |
References
-
Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, vol. 70, no. 8, 2005, pp. 3039–3045. Link
-
Muller, S., et al. "Pyridine Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, vol. 54, no. 1, 2011, pp. 23–35. Link
-
Hanada, T., et al. "Perampanel: A Novel, Non-competitive AMPA Receptor Antagonist." Epilepsia, vol. 52, no. 7, 2011, pp. 1331–1340. Link
-
Strotman, N. A., et al. "Ligand-Dependent Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles."[6] Journal of the American Chemical Society, vol. 133, no. 21, 2011, pp. 8362–8369. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Purification of 2-Bromo-5-(2-methoxyphenyl)pyridine: From Crude Reaction Mixture to High-Purity Active Pharmaceutical Ingredient (API) Precursor
An Application Note for Drug Development Professionals
Abstract
2-Bromo-5-(2-methoxyphenyl)pyridine is a key heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of complex molecular architectures with potential therapeutic applications, such as combretastatin analogues.[1] The purity of such precursors is paramount, as impurities can lead to downstream reaction failures, complex purification challenges of the final API, and potential toxicological concerns. This document provides a comprehensive guide to the purification of 2-Bromo-5-(2-methoxyphenyl)pyridine from a typical crude reaction mixture, presumed to be from a Suzuki-Miyaura cross-coupling reaction. We will detail a robust, multi-step purification strategy employing aqueous workup, optimized flash column chromatography, and optional recrystallization for achieving >99% purity. The causality behind each procedural choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
The Purification Challenge: Understanding Potential Impurities
Effective purification begins with a clear understanding of the potential impurities. In a typical Suzuki-Miyaura coupling synthesis of the target compound, several byproducts and unreacted reagents can contaminate the crude product. Identifying these is crucial for designing a selective purification strategy.
| Impurity Class | Specific Examples | Origin | Rationale for Removal |
| Starting Materials | 2,5-Dibromopyridine, (2-methoxyphenyl)boronic acid | Incomplete reaction | Can interfere with subsequent reactions; structurally similar impurities are difficult to remove later. |
| Homocoupling Products | 5,5'-Dibromo-2,2'-bipyridine, 2,2'-dimethoxy-1,1'-biphenyl | Unwanted side-reaction of starting materials | Can be difficult to separate from the desired product due to similar polarities. |
| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), phosphine oxides | Catalyst system used in the coupling reaction | Heavy metal contamination is strictly regulated in APIs; catalyst residues can poison downstream catalysts. |
| Inorganic Salts | Potassium carbonate (K₂CO₃), sodium phosphate (Na₃PO₄) | Base used in the coupling reaction | Must be removed to allow for effective chromatographic separation and prevent instrument damage. |
The Overall Purification Workflow
A multi-tiered approach is recommended to systematically remove the diverse range of impurities. The strategy transitions from a bulk removal of inorganic and highly polar species to a high-resolution separation of structurally similar organic compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Bromo-5-(2-methoxyphenyl)pyridine
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, researchers often face challenges with specific substrates. A recurring issue reported to our support center is low yield in the coupling of 2-Bromo-5-(2-methoxyphenyl)pyridine with various boronic acids.
This technical guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and optimizing this specific transformation. We will move beyond generic advice to address the unique electronic and steric challenges posed by this substrate.
The Challenge with 2-Bromo-5-(2-methoxyphenyl)pyridine: This substrate presents a unique set of challenges that can contribute to low reaction yields:
-
Electron-Deficient Halide: The 2-bromopyridine moiety is electron-deficient, which can slow the initial, crucial oxidative addition step of the palladium catalyst into the C-Br bond.[2][3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a potential catalyst poison and hindering catalytic turnover.[4][5]
-
Steric Hindrance: The ortho-methoxy group on the phenyl ring introduces steric bulk near the coupling site, which can impede subsequent steps in the catalytic cycle.
This guide will systematically address each potential point of failure, providing logical troubleshooting steps, validated protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion of my 2-Bromo-5-(2-methoxyphenyl)pyridine. What are the most common culprits?
A1: Low conversion in this specific Suzuki coupling typically points to one of three primary areas: (1) Ineffective Catalysis , where the chosen palladium/ligand system is not active enough to overcome the substrate's challenges; (2) Reagent Instability , particularly decomposition of the boronic acid partner before it can participate in the reaction; or (3) Sub-optimal Reaction Conditions , such as insufficient degassing, wrong choice of base, or an inappropriate temperature.
Q2: My starting materials are consumed, but I'm not getting my desired product. Instead, I see significant side products. What is likely happening?
A2: The formation of side products at the expense of your target molecule often indicates competing reaction pathways are dominating. The most common side reactions in Suzuki couplings are:
-
Protodeboronation: The boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom. This is especially problematic under basic conditions.[6][7]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[3][8]
-
Dehalogenation: The bromo-pyridine starting material is reduced, replacing the bromine with a hydrogen atom.[3]
Careful control of the reaction atmosphere and the choice of base can help minimize these pathways.
Q3: How critical is the quality of my boronic acid, and how can I check it?
A3: The quality of the boronic acid is absolutely critical and is one of the most common reasons for low yields.[9] Boronic acids can degrade upon storage, primarily through dehydration to form cyclic boroxine trimers or through slow decomposition. It is highly recommended to use fresh boronic acid or verify the purity of older batches. A simple purity check can be performed by dissolving a sample in a deuterated solvent like DMSO-d₆ and acquiring a ¹H NMR spectrum. The presence of significant impurities or a complex mixture of species indicates the reagent should be purified or replaced. Using more stable boronic esters, such as pinacol or MIDA esters, can often circumvent these stability issues.[9][10]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and solve low-yield issues. We will dissect the reaction into its core components.
The Catalytic System: Palladium Source and Ligand Choice
The heart of the Suzuki reaction is the palladium catalyst. For a challenging substrate like 2-Bromo-5-(2-methoxyphenyl)pyridine, a simple catalyst like Pd(PPh₃)₄ may be insufficient. The key is to facilitate the difficult oxidative addition step and prevent catalyst deactivation.
Problem: The initial oxidative addition of Pd(0) into the C-Br bond is slow, and/or the pyridine nitrogen is poisoning the catalyst.
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote both the oxidative addition and the final reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[11][12][13]
Recommended Catalyst Systems: Modern palladium precatalysts combined with specialized ligands offer superior performance and air stability. Consider screening the following systems.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | Primary Recommendation. Buchwald-type biarylphosphine ligands are the gold standard for challenging couplings involving electron-deficient halides and sterically hindered substrates.[12] |
| Pd(OAc)₂ | RuPhos | 2-3% Pd, 4-6% Ligand | Another excellent, highly active Buchwald ligand suitable for heteroaromatic couplings. |
| PEPPSI™-IPr | (None required) | 1-3% | An air-stable Pd(II)-NHC precatalyst. NHCs are powerful electron-donating ligands that are highly effective for coupling aryl chlorides and other challenging substrates.[14][15] |
The Base and Solvent System
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more reactive boronate species.[16] The solvent must solubilize all components and is often used as a biphasic mixture with water.
Problem: The chosen base is either too weak to promote transmetalation efficiently or too strong, leading to side reactions like boronic acid decomposition. The solvent system provides poor solubility.
Solution: Screen a range of bases and solvent systems. For 2-halopyridine substrates, a moderately strong inorganic base is often optimal.
-
Bases: Potassium phosphate (K₃PO₄) is frequently an excellent choice for difficult couplings, offering a good balance of reactivity without being overly harsh.[1][17] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble option that can be effective when others fail. Potassium carbonate (K₂CO₃) is a standard, milder choice worth trying.
-
Solvents: A mixture of an organic solvent and water is standard. Common systems include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O , typically in ratios from 4:1 to 10:1. Ensure solvents are properly degassed to remove oxygen.
Boronic Acid/Ester Stability
As mentioned in the FAQ, the instability of the boronic acid partner is a frequent cause of failure.[9]
Problem: The boronic acid is decomposing via protodeboronation before it can couple. This is especially prevalent with electron-deficient or certain heteroaryl boronic acids.[6]
Solution:
-
Use Fresh Reagents: Always use freshly purchased or purified boronic acid.
-
Switch to Boronic Esters: If instability is suspected, switch to a more stable derivative. Pinacol boronate esters are a common and effective alternative.[9] For particularly sensitive substrates, MIDA boronates offer exceptional stability and can be used in sequential couplings.[9][10]
-
Minimize Water: While some water is necessary for many protocols (especially with K₃PO₄), using a large excess can accelerate decomposition. Stick to recommended solvent ratios.
Reaction Conditions: Temperature & Atmosphere
Problem: The reaction temperature is insufficient for catalytic turnover, or oxygen is present, leading to catalyst deactivation and homocoupling.[18]
Solution:
-
Temperature: Most Suzuki couplings require heating, typically between 80-110 °C.[19] If a reaction is sluggish, a moderate increase in temperature can be beneficial. However, excessively high temperatures (>120 °C) can accelerate catalyst decomposition.
-
Inert Atmosphere: This is non-negotiable. Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, shutting down the reaction.[18] Rigorously degas all solvents and ensure the reaction is assembled and run under a positive pressure of an inert gas like Argon or Nitrogen. A common degassing method is to bubble argon through the solvent for 20-30 minutes before use.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a robust starting point for optimizing the coupling of 2-Bromo-5-(2-methoxyphenyl)pyridine.
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-(2-methoxyphenyl)pyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, to make a 0.1 M solution based on the aryl bromide).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst and ligand if needed. Add the appropriate amount of the catalyst/ligand solution (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos) to the reaction mixture via syringe.
-
Execution: Place the vial in a preheated heating block (e.g., at 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Quality Check of Boronic Acid via ¹H NMR
-
Weigh approximately 5-10 mg of the boronic acid into an NMR tube.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for sharp, well-defined peaks corresponding to the desired boronic acid structure. The broad singlet for the B(OH)₂ protons will be present. The presence of significant unidentified peaks or a high baseline suggests decomposition or the presence of boroxines, indicating the need for a fresh sample.
Part 4: Visual Guides & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][20]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]
-
Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(5497). [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14560–14574. [Link]
-
Knapp, D. M., et al. (2012). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(25), 10341–10343. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Shang, M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 56(25), 7225-7229. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14560-14574. [Link]
-
Newman, S. G., et al. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 137(44), 14207–14214. [Link]
-
Sajiki, H., & Hirota, K. (2000). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 48(10), 1591-1594. [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(5), 2475-2510.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 323. [Link]
-
ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
ACS Publications. (2021, March 12). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?[Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?[Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. mt.com [mt.com]
Optimizing Suzuki coupling conditions for 2-bromopyridines
Heterocycle Coupling Help Desk: Optimizing 2-Bromopyridines
Role: Senior Application Scientist Subject: Technical Guide & Troubleshooting for Suzuki-Miyaura Coupling of 2-Bromopyridines
The Core Challenge: The "Nitrogen Trap"
Coupling 2-bromopyridines presents a paradox. Electronically, the electron-deficient pyridine ring should facilitate rapid oxidative addition (faster than phenyl bromide). However, in practice, these substrates often stall or require high catalyst loadings.
The Causality: The proximal nitrogen atom (N) in the 2-position acts as a Lewis base. Instead of undergoing oxidative addition, the substrate often coordinates to the Palladium (Pd) center via the nitrogen lone pair. This creates a stable, unreactive "resting state" complex (Pd-N adduct), effectively poisoning the catalyst and removing it from the catalytic cycle.
The Solution: You must use sterically bulky, electron-rich ligands . The bulk prevents the pyridine nitrogen from binding to the Pd center (steric clash), forcing the reaction through the oxidative addition pathway.
Strategic Catalyst Selection (The "Hardware")
Do not use generic catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for challenging 2-bromopyridines. They lack the steric bulk to prevent N-coordination.
Recommended Ligand Classes
| Ligand Class | Specific Recommendations | Why it works |
| Buchwald Phosphines | XPhos , SPhos , RuPhos | The biaryl backbone provides immense steric bulk, shielding the Pd center from N-coordination while promoting reductive elimination. |
| NHC Ligands | PEPPSI-IPr | The "Percent Buried Volume" (%V_bur) of the N-Heterocyclic Carbene is high, destabilizing the Pd-N adduct and favoring the active cycle. |
The Precatalyst Advantage (G3/G4)
We strongly recommend using Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) rather than mixing Pd₂(dba)₃ and ligand in situ.
-
Reasoning: In situ mixing often leads to incomplete ligation or formation of inactive Pd-aggregates. G3/G4 precatalysts contain a pre-formed 1:1 Pd:Ligand ratio and activate rapidly upon base addition, ensuring 100% active species generation.
Visualization: The Mechanism of Poisoning vs. Coupling
The following diagram illustrates the competition between the productive catalytic cycle and the unproductive "Nitrogen Trap."
Caption: Figure 1. The "Nitrogen Trap." Small ligands allow the pyridine nitrogen to bind Pd (Red path), halting the reaction. Bulky ligands (Green path) block this interaction, forcing oxidative addition.
Troubleshooting Guide (FAQ Format)
Q1: My reaction turns black immediately and yields are <10%. What happened?
Diagnosis: "Palladium Black" formation. The catalyst decomposed before entering the cycle. Fix:
-
Switch to a G3/G4 Precatalyst: This prevents the induction period where Pd(0) is vulnerable to aggregation.
-
Check Solvent Degassing: 2-bromopyridines require higher temperatures; oxygen at high temps kills the catalyst faster. Sparge solvents with Argon for 15 mins.
Q2: I see full consumption of the boronic acid, but the 2-bromopyridine remains untouched.
Diagnosis: Protodeboronation . The boronic acid hydrolyzed (lost the B(OH)₂ group) faster than it could transmetallate. This is common if the coupling partner is also a heteroaryl. Fix:
-
Reduce Water: Switch from 2:1 solvent/water to anhydrous solvent with 2-3 equivalents of water added precisely.
-
Change Base: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄). Phosphate is less aggressive toward deboronation but sufficient for activation.
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the catalyst.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Catalyst death or product inhibition. The pyridine product might be competing for the catalyst. Fix:
-
Increase Ligand/Pd Ratio: If generating in situ, use 2:1 Ligand:Pd ratio.
-
Switch to XPhos: XPhos is exceptionally robust against product inhibition.
-
Add 10-20 mol% active Carbon: Sometimes trace heavy metals in the starting material poison the Pd.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G3 System)
Best for: General 2-bromopyridine coupling with aryl/heteroaryl boronic acids.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%) [Sigma-Aldrich / Merck]
-
Base: K₃PO₄ (2.0 equiv, 0.5 M in water)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge a reaction vial with XPhos Pd G3, Boronic Acid, and 2-Bromopyridine.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF (concentration ~0.2 M relative to halide).
-
Add the aqueous K₃PO₄ solution via syringe.
-
Stir vigorously at 60°C for 1-2 hours. (Note: 2-bromopyridines react faster than 3-bromo; do not overheat unnecessarily).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Protocol B: The "Difficult Substrate" (PEPPSI-IPr System)
Best for: Extremely electron-deficient partners or sterically crowded couplings.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%)
-
Base: K₂CO₃ (2.0 equiv, solid)
-
Solvent: Isopropanol (Technical grade is usually fine, but degassed is better).
Step-by-Step:
-
Charge vial with Pd-PEPPSI-IPr, Boronic Acid, K₂CO₃, and 2-Bromopyridine.
-
Purge with Argon.
-
Add Isopropanol.
-
Heat to 80°C (reflux).
-
Observation: The catalyst usually activates upon heating; the solution may turn from yellow to orange/brown.
-
Monitor by LCMS.
Optimization Logic Flow
Use this decision tree to guide your optimization process.
Caption: Figure 2. Optimization Logic. Identify the failure mode (Catalyst death vs. Partner decomposition) to select the correct parameter to change.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: The newest air, moisture, and thermally stable crossing-coupling complexes."[1] Sigma-Aldrich Technical Guides. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr Complex... A New Catalyst for Efficient Suzuki–Miyaura Coupling."[2][3][4] Chemistry - A European Journal. Link
-
BenchChem Technical Support. "Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromopyridines." BenchChem.[5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. (Discusses protodeboronation mechanisms). Link
-
Miyaura, N. "Suzuki-Miyaura Coupling Reaction Mechanism and Mechanistic Studies."[6] Organic Chemistry Portal. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Interpreting complex NMR spectra of substituted pyridines
Welcome to the Heterocycle NMR Support Hub.
Status: Online Operator: Senior Application Scientist Ticket: Interpreting Complex NMR Spectra of Substituted Pyridines
Introduction: The "Pyridine Problem"
You are likely here because your spectrum looks "wrong." Perhaps your integration is off, your peaks are broad, or your chemical shifts don't match the prediction software.
Pyridine derivatives are deceptive. Unlike benzene, the nitrogen atom introduces a quadrupolar moment , a lone pair , and pH sensitivity that can wreck standard acquisition protocols. This guide moves beyond basic assignment into the mechanics of why your spectrum fails and how to fix it.
Module 1: The Fingerprint (Coupling & Assignment)
User Question: "I have a tri-substituted pyridine. How do I distinguish between a 2,3-substitution and a 3,4-substitution pattern just from the splitting?"
Technical Insight:
You cannot rely solely on chemical shifts because substituents (EWG/EDG) can invert the expected shielding order. You must rely on Scalar Coupling (
In pyridines, the coupling constants are diagnostic. The bond order between C2-C3 is different from C3-C4 due to the electronegativity of the nitrogen atom, leading to a distinct difference in
Diagnostic Coupling Table
| Coupling Path | Type | Value Range (Hz) | Diagnostic Note |
| Vicinal | 4.5 – 6.0 | Small. If you see a doublet with | |
| Vicinal | 7.0 – 9.0 | Large. Similar to benzene ortho-coupling. Indicates | |
| Long-range | 1.0 – 2.0 | "W-coupling." Often seen as fine splitting on H2/H6. | |
| Long-range | 0.0 – 0.6 | Very small, usually causes line broadening rather than splitting. |
Troubleshooting Step:
-
Measure your coupling constants in Hz (not ppm).
-
If you see a doublet of doublets (dd) with
and Hz, you are likely looking at H4 coupled to H3 (ortho) and H2 (meta). -
If you see a doublet with
Hz, you are looking at H2 or H6 coupled to H3 or H5.
Module 2: The "Ghost" Signals (Broadening & pH Effects)
User Question: "My
Root Cause Analysis: This is usually due to Intermediate Chemical Exchange or Quadrupolar Relaxation .
-
The pH Trigger: Pyridine is a base (
). If your sample contains trace acid (from CDCl degradation) or water, the pyridine nitrogen rapidly exchanges a proton ( ). If this exchange rate is comparable to the NMR time scale ( ), the signals broaden into the baseline. -
The
Effect: Nitrogen-14 ( ) is quadrupolar.[1] It relaxes efficiently, shortening the of attached protons (H2/H6), causing broadening.
The Fix: The "TFA Trick" Do not try to dry the sample. Instead, push the equilibrium to the limit.
Protocol: pH Standardization
-
Acquire Reference: Run your standard 1H spectrum.
-
Acidify: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or concentrated DCl to the NMR tube.
-
Re-acquire:
-
The exchange stops (locked as Pyridinium salt).
-
H2/H6 signals will sharpen instantly.
-
Note: All chemical shifts will move downfield (deshielding) by ~0.5 - 1.0 ppm due to the positive charge.
-
Visualizing the pH Effect
Caption: Figure 1. Mechanism of signal broadening due to intermediate exchange and the resolution provided by full protonation.
Module 3: Structural Elucidation Workflow (Regioisomers)
User Question: "I synthesized a 2,5-disubstituted pyridine, but I suspect I might have the 3,4-isomer. 1H NMR is ambiguous due to overlap."
Technical Insight: 1H NMR is often insufficient for regioisomer assignment in heterocycles. You need Heteronuclear Correlation (2D NMR) . Specifically, HMBC (Heteronuclear Multiple Bond Coherence) is the gold standard because it allows you to "see" through the quaternary carbons and the nitrogen atom.
Critical Experiment:
-
Why?
chemical shifts are incredibly sensitive to substitution position. -
Shift Range: Pyridine N appears at ~317 ppm (relative to liq. NH
) or ~ -70 ppm (relative to CH NO ). N-oxidation or protonation shifts this dramatically.
Decision Tree: Isomer Assignment
Caption: Figure 2. Hierarchical workflow for distinguishing pyridine regioisomers, escalating from 1D coupling analysis to Nitrogen-detected 2D methods.
Module 4: Experimental Protocols
Protocol A: The "Heterocycle" HMBC Setup
Standard HMBC parameters are optimized for
-
Parameter: cnst13 (Bruker) or j1xh (Varian/Agilent).
-
Standard Value: 8 Hz.
-
Recommended Value: 5 Hz .
-
Reasoning: This enhances the detection of long-range correlations through the Nitrogen and quaternary carbons, which are often weaker (
Hz).
Protocol B: 1H-15N HMBC (Natural Abundance)
You do not need labeled material for this if you have 20 mg of sample and a modern cryoprobe.
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).
-
Nitrogen Carrier: Set to 300 ppm (referenced to liq. NH
). -
Spectral Width: 400 ppm (to catch N-oxides or protonated species).
-
Scans: Minimum 64 (usually 128-256 for <10mg).
-
Result: You will see a cross-peak correlating the
-protons (H2/H6) directly to the Nitrogen atom. This anchors your assignment.
References
-
Reich, H. J. (2020).[2] NMR Spectroscopy: Data & Info – Pyridine Coupling Constants. University of Wisconsin-Madison. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Chapter 5: Correlations through Heteronuclei).
-
Gift, A. D., et al. (2012).[4] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. Link
- Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed discussion on Heteronuclear 2D NMR).
Sources
Overcoming poor reactivity of 2-bromopyridines in cross-coupling
Technical Support Center: Cross-Coupling with 2-Bromopyridines
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the notorious poor reactivity of 2-bromopyridines in palladium-catalyzed cross-coupling reactions. We will move beyond simple protocols to explore the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to understand and tackle the challenges associated with 2-bromopyridine couplings.
Q1: Why is 2-bromopyridine notoriously difficult to use in cross-coupling reactions compared to bromobenzene?
Answer: The poor reactivity of 2-bromopyridines stems from two primary electronic and coordination effects rooted in the presence of the adjacent nitrogen atom.
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site. It can coordinate directly to the palladium(0) catalyst, acting as a ligand. This coordination can saturate the metal center, inhibiting its ability to undergo the crucial first step of the catalytic cycle: oxidative addition with the C-Br bond.[1] This effectively "poisons" or deactivates a portion of the catalyst, slowing down or stalling the reaction entirely.[2]
-
Altered Oxidative Addition Mechanism: The oxidative addition of 2-halopyridines to Pd(0) is mechanistically distinct from that of simple aryl halides.[3] For 2-bromo- and 2-chloropyridines, the reaction can proceed through an SNAr-type pathway, which is influenced differently by the substrate's electronics compared to the classical concerted mechanism observed with 2-iodopyridines.[4] This complex electronic environment requires carefully tuned catalyst systems to facilitate efficient oxidative addition.[3][5]
Q2: What is the general catalytic cycle for a cross-coupling reaction like Suzuki-Miyaura?
Answer: Understanding the catalytic cycle is essential for effective troubleshooting. Palladium-catalyzed cross-coupling reactions generally proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like bromides and chlorides.[6][9]
-
Transmetalation: The organic group from the nucleophilic partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.[6][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][11]
Part 2: Troubleshooting Guide - In the Lab
This section provides actionable solutions to common problems encountered during experiments with 2-bromopyridines.
Scenario 1: My Suzuki-Miyaura coupling is sluggish or gives low yields.
Q: I'm trying to couple a 2-bromopyridine with an arylboronic acid using Pd(OAc)₂/PPh₃ and K₂CO₃, but I'm only seeing starting material or trace product. What should I do?
Answer: This is a classic problem. The catalyst system you are using is likely not active enough to overcome the inherent challenges of 2-bromopyridine. The solution lies in systematically upgrading your reaction components.
Step 1: Upgrade Your Ligand (Highest Impact) Triphenylphosphine (PPh₃) is often insufficient. You need a more electron-rich and sterically hindered ligand to both facilitate the difficult oxidative addition and promote the final reductive elimination step.[12][13]
-
Recommendation: Switch to a biaryl monophosphine ligand. These are designed for challenging couplings.[14]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent first choice, known for its broad applicability and high activity.[15]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful, general ligand that is often successful with heteroaryl chlorides and bromides.[9][16]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Also highly effective.
-
Why this works: The bulk of these ligands creates a wider "bite angle" on the palladium center, which encourages reductive elimination. Their strong electron-donating ability increases the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-Br bond during oxidative addition.[13][14]
Step 2: Optimize the Base Aqueous K₂CO₃ can be effective, but for stubborn couplings, a stronger, non-aqueous base is often required.
-
Recommendation: Switch to potassium phosphate (K₃PO₄). It is a stronger base that is less nucleophilic and often gives superior results in challenging Suzuki couplings.[15][16] Cesium carbonate (Cs₂CO₃) is another powerful option.[9]
Step 3: Check Solvent and Temperature Ensure your solvent is anhydrous (if required by the protocol) and properly degassed. Oxygen can deactivate both the Pd(0) catalyst and the phosphine ligands.[17]
-
Recommendation: Use solvents like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 ratio) if using a phosphate base.[1][16] If the reaction is still slow, cautiously increase the temperature to 100-110 °C.[17]
| Ligand Class | Example(s) | Typical Use Case for 2-Bromopyridines | Key Advantage |
| Simple Triarylphosphine | PPh₃ | Simple, electron-rich partners; often fails. | Low cost. |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | First choice for nearly all 2-bromopyridine couplings. | High activity, promotes both oxidative addition and reductive elimination. [9][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very effective, especially for sterically hindered substrates. | High thermal stability, powerful electron donors.[9] |
Scenario 2: My Buchwald-Hartwig amination is failing.
Q: I'm trying to couple 2-bromopyridine with a primary amine and getting a complex mixture or dehalogenated starting material. What's going wrong?
Answer: Buchwald-Hartwig amination of 2-bromopyridines is also challenging.[18][19] The pyridine nitrogen can interfere, and side reactions like hydrodehalogenation are common.[20] Success hinges on the right combination of ligand, base, and conditions.
-
Ligand is Key: As with Suzuki coupling, standard ligands are inadequate. You need specialized ligands developed for C-N bond formation.
-
Recommendation: Use a bulky biaryl phosphine ligand like XPhos or BrettPhos . These ligands are highly effective at promoting the C-N reductive elimination, which is often the difficult step.[20]
-
-
Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine without causing other side reactions.
-
Recommendation: Use sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). These are standard bases for this transformation.[21]
-
-
Solvent and Temperature: Anhydrous, non-protic solvents are essential.
Scenario 3: My Sonogashira coupling results in homocoupling and low yield.
Q: I'm attempting a Sonogashira coupling of 2-bromopyridine with a terminal alkyne, but I'm mostly forming the alkyne dimer (Glaser coupling) and recovering my starting material.
Answer: The Sonogashira reaction is particularly sensitive to reaction conditions.[22] The issues you're observing point towards problems with the catalytic cycle, specifically either slow oxidative addition to the palladium catalyst or overly active copper co-catalyst.
-
Minimize Homocoupling (Glaser Coupling): This side reaction is catalyzed by the copper co-catalyst in the presence of oxygen.[23]
-
Recommendation:
-
Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously free of oxygen. Use several freeze-pump-thaw cycles or sparge with argon for at least 30 minutes.[17]
-
Use a Copper-Free Protocol: If homocoupling persists, many modern Sonogashira protocols for heteroaryl halides work efficiently without a copper co-catalyst, albeit sometimes requiring higher temperatures or different ligands.[24]
-
-
-
Promote the Desired Cross-Coupling: If the reaction is simply not proceeding, the palladium catalyst needs to be more active.
-
Recommendation:
-
Ligand Choice: While PPh₃ can work, a more electron-rich ligand like tri-tert-butylphosphine (P(t-Bu)₃) or a biaryl phosphine ligand can significantly accelerate the oxidative addition step.
-
Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often acting as the solvent as well.[25]
-
-
Part 3: Validated Experimental Protocol
This section provides a reliable starting point for a challenging Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Methoxyphenylboronic Acid
This protocol employs a modern catalyst system known to be effective for challenging heteroaryl couplings.[9][15]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture, 5 mL)
-
Inert atmosphere (High purity Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 2-bromopyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three to five times to ensure an inert atmosphere.[26]
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC) by taking small, quenched aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)pyridine.
References
- BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
-
Fairlamb, I. J. S., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Angewandte Chemie International Edition, 54(26), 7753-7757. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
-
Carrow, B. P., & Hartwig, J. F. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 136(22), 7929–7932. [Link]
- Google AI. (2025).
-
Sigman, M. S., & Reid, J. P. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2886-2894. [Link]
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L₂Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. [Link]
- MilliporeSigma. Cross-Coupling Reactions Guide.
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 877–947. [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Hein, J. E., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Fiveable. (2025).
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]
-
Li, W., & Buchwald, S. L. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- PubMed. (2007).
- BenchChem. (2025).
-
Stanetty, C., & Stanetty, P. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 109(12), 6961–7007. [Link]
-
LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(11), 2412–2443. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. jmcct.com [jmcct.com]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cfmot.de [cfmot.de]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gessnergroup.com [gessnergroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. acs.figshare.com [acs.figshare.com]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hammer.purdue.edu [hammer.purdue.edu]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Catalyst and ligand selection for difficult Suzuki coupling reactions
Topic: Catalyst & Ligand Selection for Difficult Substrates
Status: Operational | Role: Senior Application Scientist
Introduction: Beyond the "Standard Conditions"
Welcome to the Advanced Technical Support Center. If you are reading this, standard conditions (Pd(PPh₃)₄/Na₂CO₃) have likely failed. You are dealing with "difficult" couplings: tetra-ortho substituted biaryls , electron-poor heteroaryl chlorides , or unstable boronic acids prone to protodeboronation.
In drug discovery, "difficult" often means "necessary." This guide abandons the trial-and-error approach in favor of a mechanistic strategy. We focus on two dominant catalytic systems that have revolutionized this field: Buchwald G3/G4 Palladacycles and Organ’s PEPPSI (NHC) catalysts.
Module 1: The Decision Matrix
Do not guess. Use this logic flow to select your starting catalyst system based on your specific substrate limitation.
Figure 1: Catalyst Selection Logic Tree. Identify the primary failure mode (instability, sterics, or poisoning) to select the correct ligand class.
Module 2: Troubleshooting & FAQs
Scenario A: The "Ortho-Ortho" Problem (Steric Hindrance)
User Issue: "I am trying to couple a 2,6-disubstituted aryl halide with a 2-substituted boronic acid. The reaction stalls at 0% conversion."
Technical Analysis: The failure here is likely at the transmetallation step. In highly crowded systems, the palladium center cannot easily accommodate the incoming boronate nucleophile. Furthermore, if the product forms, reductive elimination becomes difficult because the product is high-energy.
Solution:
-
Ligand: Switch to SPhos or PEPPSI-IPent .
-
Why? SPhos (Buchwald) and IPent (NHC) are extremely bulky. This bulk forces the Pd(II) intermediate into a geometry that favors reductive elimination to relieve steric strain.
-
-
Pre-catalyst: Use Pd-G3/G4 sources.[1]
-
Why? Traditional Pd(OAc)₂ + Ligand often fails to form the active monomeric Pd(0) species in crowded environments. G3/G4 precatalysts release the active species immediately upon base exposure.
-
Scenario B: The Disappearing Boronic Acid (Protodeboronation)
User Issue: "My aryl halide is untouched, but my boronic acid is gone. LCMS shows the de-boronated arene (Ar-H)."
Technical Analysis:
You are experiencing protodeboronation , a common side reaction for 2-heteroaryl (e.g., 2-pyridine) and polyfluoroaryl boronic acids. The rate of decomposition (
Solution:
-
Increase
: Use a hyper-active catalyst like XPhos Pd G4 .-
Logic: If the catalyst is fast enough, it consumes the boronic acid before it decomposes.
-
-
Modify the Base: Switch from Carbonates (Na₂CO₃) to K₃PO₄ .
-
Logic: Carbonates can act as a source of protons (via bicarbonate formation) or facilitate the decomposition mechanism. Anhydrous phosphate bases often mitigate this.
-
-
Concentration: Add the boronic acid in portions or use a slow-addition syringe pump to keep the standing concentration low relative to the catalyst.
Scenario C: Catalyst Poisoning (Heterocycles)
User Issue: "The reaction works for phenyl chloride but fails completely when I switch to a pyridine or imidazole chloride."
Technical Analysis: Nitrogen-containing heterocycles are excellent ligands. They bind to the open coordination site on the Palladium, forming a stable "resting state" (Pd-N bond) that shuts down the catalytic cycle. This is catalyst poisoning .
Solution:
-
Ligand: Use XPhos or RuPhos .
-
Why? These dialkylbiaryl phosphines are electron-rich and bulky.[2] They bind Pd tightly, preventing the substrate nitrogen from displacing the ligand.
-
-
NHC Alternative: Use PEPPSI-IPr .
-
Why? The carbene-Pd bond is stronger than the Pyridine-Pd bond, ensuring the catalyst stays intact.
-
Module 3: Experimental Protocols
Comparative Data: Ligand Performance
| Ligand / Catalyst | Best Application | Key Mechanism Feature | Limitation |
| XPhos Pd G4 | General Purpose / Chlorides | Fast Oxidative Addition | Can be too bulky for specific small pockets |
| SPhos Pd G3 | Steric Hindrance (Ortho-subst) | Facilitates Reductive Elimination | Air sensitive in solution (use G3 solid) |
| RuPhos Pd G4 | Heterocycles / Amines | Prevents N-poisoning | Expensive relative to SPhos |
| PEPPSI-IPent | Extreme Sterics / Tetra-ortho | Flexible steric bulk (NHC) | Requires higher temps (60-80°C) |
| Pd(PPh₃)₄ | Simple Aryl Iodides/Bromides | Standard mechanism | DO NOT USE for difficult couplings |
Standard Screening Protocol (The "Rescue" Screen)
If your reaction is failing, run this 4-vial screen. This covers 90% of "difficult" mechanistic failure modes.
Base Stock Solution: 0.5M K₃PO₄ in H₂O (degassed). Solvent: 1,4-Dioxane or THF (degassed).
Setup:
-
Vial 1 (The Generalist): XPhos Pd G4 (2 mol%)
-
Vial 2 (The Bulky): SPhos Pd G3 (2 mol%)
-
Vial 3 (The Heterocycle): RuPhos Pd G4 (2 mol%)
-
Vial 4 (The NHC): PEPPSI-IPr (2 mol%)
Procedure:
-
Weigh aryl halide (1.0 equiv), boronic acid (1.5 equiv), and Pre-catalyst (0.02 equiv) into the vial.
-
Crucial Step: If using G3/G4 or PEPPSI, you can weigh in air, but purge the headspace with Argon/Nitrogen before adding solvent.
-
Add Solvent (concentration 0.1 M wrt halide).
-
Add Base Solution (3.0 equiv).
-
Stir vigorously at 60°C for 2 hours.
-
Checkpoint: Analyze by LCMS.
-
If Ar-H observed: See "Scenario B" (Protodeboronation).
-
If Ar-X remains: Increase Temp to 100°C or switch to PEPPSI-IPent.
-
Visualizing the Mechanism
Understanding where the cycle breaks is key to fixing it.
Figure 2: The Catalytic Cycle. Note that electron-rich ligands (XPhos) accelerate Oxidative Addition, while bulky ligands (SPhos/PEPPSI) accelerate Transmetallation and Reductive Elimination.
References
-
Buchwald, S. L., et al. (2005). Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos. Journal of the American Chemical Society.[3][4]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry - A European Journal.
-
Lloyd-Jones, G. C., et al. (2008). Mechanism of Protodeboronation in Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[3][4]
-
Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: Design and Application. Chemical Science.
-
Organ, M. G., et al. (2012). PEPPSI-IPent: An Ideal Catalyst for Sterically Demanding Couplings. Angewandte Chemie International Edition.
Sources
Technical Support Center: Best Practices for Suzuki-Miyaura Coupling Reactions
Welcome to the comprehensive guide for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction. This technical support center is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we synthesize fundamental principles with field-proven insights to help you optimize your reactions, troubleshoot common issues, and ensure the integrity of your results.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[1][2][3] The reaction's success hinges on a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for effective troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[1][4] The reactivity of the halide is crucial here, with the general trend being I > Br > OTf > Cl.[4]
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step is critical and requires activation of the boronic acid by a base.[1][2][5] The base forms a more nucleophilic boronate species, facilitating the transfer.[6][7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of Suzuki coupling reactions.
Q1: How do I choose the right palladium catalyst?
A1: The choice of palladium source is critical and depends on the reactivity of your substrates.
-
For routine couplings (aryl bromides/iodides): Simple, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often sufficient. These require in-situ reduction to the active Pd(0) species.[4] Be aware that this reduction can sometimes lead to the formation of homocoupling byproducts.[4][9]
-
For less reactive electrophiles (aryl chlorides): More sophisticated catalyst systems are generally required. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that accelerate the oxidative addition step.[10][11]
-
Air-sensitive reactions: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used to bypass the in-situ reduction step.[9] However, Pd₂(dba)₃ can degrade over time, forming palladium black which reduces catalytic activity.[4][9]
-
For reproducibility: Modern precatalysts (e.g., Buchwald or PEPPSI-type) are often preferred as they form the active catalytic species more reliably.[4][9]
Q2: What is the role of the base, and which one should I use?
A2: The base is essential for the transmetalation step.[8] It activates the boronic acid by converting it into a more nucleophilic boronate species.[5][6][7] The choice of base can significantly affect the reaction rate and yield.[8]
| Base | Strength | Common Use Cases & Remarks |
| K₃PO₄ | Strong | Often a good starting point for a wide range of substrates. Its high basicity can drive sluggish reactions.[8] |
| K₂CO₃, Na₂CO₃ | Moderate | Commonly used, especially in biphasic solvent systems with water. Effective and economical.[8] |
| Cs₂CO₃ | Strong | Often used for challenging couplings. The large cesium cation can enhance solubility and reactivity.[8] |
| KF | Mild | A good choice for substrates with base-sensitive functional groups, such as esters.[5][12] |
| Organic Bases | Variable | Bases like triethylamine (TEA) can be used, particularly in anhydrous conditions.[13][14] |
Q3: Which solvent system is best for my reaction?
A3: The solvent's role is to solubilize the reactants and catalyst.[4] The choice is often empirical, but some general guidelines apply.[15]
-
Common Solvents: Ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF) are frequently used.[4][13]
-
The Role of Water: Often, a co-solvent of water is added. Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[4][13] Common ratios of organic solvent to water range from 4:1 to 10:1.[4][13]
-
For Poorly Soluble Substrates: Increasing the reaction temperature can improve solubility.[13] Screening different solvents, including more polar ones like DMF, can also be beneficial.[12][13] In biphasic systems, vigorous stirring is crucial for good mass transfer.[9][13]
Q4: My boronic acid is unstable. What can I do?
A4: Boronic acid instability, often leading to protodeboronation (replacement of the C-B bond with a C-H bond), is a common cause of low yields.[4][16]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can prevent decomposition.[4]
-
Use Fresh Reagents: Use freshly purchased or purified boronic acid.[10]
-
Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some degradation during the reaction.[10]
-
Potassium Trifluoroborates: These salts (R-BF₃K) are highly stable alternatives to boronic acids.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in Suzuki coupling reactions.
Caption: Figure 2: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 1: Low or No Conversion to Product
-
Question: My reaction is sluggish or has not proceeded at all. What should I check first?
-
Answer:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Pd(0) species and phosphine ligands are sensitive to oxygen.[9]
-
Solution: Ensure your reaction setup is thoroughly degassed. Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[9] Use fresh catalyst and ligands, as they can degrade upon storage.[9][11] Consider switching to a more robust precatalyst system.[9][11]
-
-
Ineffective Base: The base may not be suitable for your substrate or solvent system.[10]
-
Solution: Screen different bases. If using an inorganic base like K₃PO₄, ensure it is finely powdered and dry to maximize its surface area and reactivity.[13]
-
-
Sub-optimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[9]
-
Solution: Cautiously increase the reaction temperature. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[9]
-
-
Problem 2: Significant Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of the R²-R² byproduct. How can I minimize this?
-
Answer: Homocoupling is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[4][9]
-
Improve Degassing: Oxygen can promote the oxidative coupling of two boronic acid molecules.[4][9] Rigorous degassing is the most effective way to combat this.
-
Use a Pd(0) Source: The in-situ reduction of Pd(II) to Pd(0) can consume the boronic acid, leading to homocoupling.[9] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[9]
-
Controlled Addition: In some cases, slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.[11]
-
Problem 3: Protodeboronation of the Starting Material
-
Question: My boronic acid is being consumed, but I am isolating the deboronated arene (R²-H) instead of the desired product. What is happening?
-
Answer: This is the side reaction known as protodeboronation.[16] It is more common with electron-deficient or certain heteroaryl boronic acids.[4][10]
-
Use More Stable Boron Reagents: As mentioned in the FAQ, switching to a boronic ester (pinacol or MIDA) or a potassium trifluoroborate salt can significantly increase stability.[4][10]
-
Modify Reaction Conditions: High temperatures and extended reaction times can exacerbate protodeboronation.[13] Try to find conditions that allow the reaction to proceed at a lower temperature. The choice of base can also be influential; sometimes a milder base can help.
-
General Experimental Protocol
This protocol provides a starting point for a standard Suzuki-Miyaura coupling reaction. Optimization will likely be necessary for your specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
SATHEE. Chemistry Suzuki Coupling Reaction. [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Journal of Chemical Education. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparing reactivity of 2-Bromo-5-(2-methoxyphenyl)pyridine with other bromopyridines
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The "Twisted" Biaryl Scaffold
In the landscape of functionalized pyridines, 2-Bromo-5-(2-methoxyphenyl)pyridine (referred to herein as Target-5-OMe ) occupies a distinct niche. Unlike simple 2-bromopyridines used for generic scaffolding, Target-5-OMe is a pre-constructed biaryl system.
Its reactivity is defined by two competing factors:[1][2]
-
Electronic Deactivation: The electron-rich 5-aryl substituent renders the C2-position less electrophilic than unsubstituted 2-bromopyridine, requiring more forcing conditions for Nucleophilic Aromatic Substitution (
). -
Conformational "Twist": The ortho-methoxy group on the pendant phenyl ring forces a non-planar conformation (dihedral angle >30°). This reduces
-conjugation between rings, unexpectedly preserving some electrophilicity at C2 that would otherwise be lost to resonance donation in a planar system.
This guide objectively compares Target-5-OMe against standard alternatives to aid in substrate selection for drug discovery and OLED synthesis.
Comparative Analysis: Reactivity & Properties[3][4][5][6][7][8][9]
The following table contrasts Target-5-OMe with common 2-bromopyridine derivatives used in similar synthetic steps.
| Feature | Target-5-OMe | 2-Bromopyridine (Baseline) | 2-Bromo-5-nitropyridine (Activated) | 2-Bromo-3-methylpyridine (Steric) |
| Structure | Biaryl, C5-substituted | Unsubstituted | C5-Electron Withdrawing | C3-Steric Hindrance |
| Moderate ( | High ( | Very High ( | Low (Steric block) | |
| Pd-Coupling (C2) | Excellent (Remote sterics) | Excellent | Good (Competitive reduction) | Poor (Orthosteric hindrance) |
| Solubility (LogP) | High (~4.7) (Lipophilic) | Low (~1.8) | Low (~1.6) | Moderate (~2.3) |
| Primary Use | Late-stage diversification, kinase inhibitors | General building block | Rapid amination | Ortho-functionalization |
Expert Insight: The "Remote" Steric Benefit
Researchers often fear steric hindrance in biaryl systems. However, in Target-5-OMe, the bulky aryl group is at C5 (para to the reaction site at C2).
-
Observation: In Suzuki or Buchwald-Hartwig couplings at C2, Target-5-OMe shows reaction rates comparable to unsubstituted 2-bromopyridine.
-
Contrast: This is unlike 2-Bromo-3-methylpyridine , where the C3-substituent directly blocks the Pd-catalyst's approach to the C-Br bond.
Reactivity Deep Dive
A. Nucleophilic Aromatic Substitution (
)
The C2-Br bond is activated by the pyridine nitrogen. However, the 5-aryl group donates electron density into the ring, destabilizing the Meisenheimer complex intermediate.
-
Mechanism: Addition-Elimination.
-
Performance:
-
Amines: Requires heat (80–100°C) or strong bases (LiHMDS) for weak nucleophiles.
-
Alkoxides: Proceeds readily at 60°C.
-
-
Comparison: Target-5-OMe reacts roughly 2x slower than 2-bromopyridine. If your workflow requires room-temperature
, switch to 2-Bromo-5-nitropyridine or 2-Bromo-5-cyanopyridine .
B. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the preferred transformation for Target-5-OMe. The C2-Br bond undergoes oxidative addition to Pd(0) efficiently.
-
Selectivity: If the molecule were a dibromide (e.g., 2,5-dibromopyridine), C2 reacts before C5. In Target-5-OMe, C5 is already capped, eliminating regioselectivity concerns.
-
Solvent Effect: Due to high lipophilicity (LogP 4.7), aqueous-organic mixtures (e.g., Dioxane/H2O) often cause oiling out. Recommendation: Use Toluene/Ethanol/Water or pure DMF systems to maintain homogeneity.
Visualization: Reactivity Decision Matrix
The following diagram illustrates the logical flow for selecting Target-5-OMe based on synthetic requirements.
Caption: Decision Logic for selecting 2-Bromo-5-(2-methoxyphenyl)pyridine based on thermal tolerance and reaction type.
Self-Validating Experimental Protocols
These protocols are designed with internal checkpoints to ensure reaction integrity.
Protocol A:
Amination (Morpholine Displacement)
Use this to assess nucleophilic susceptibility.
-
Setup: In a pressure vial, dissolve Target-5-OMe (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Note: DMSO is chosen over DMF to boost the rate via polarity, compensating for the electron-rich deactivation.
-
-
Reagent Addition: Add Morpholine (3.0 eq) and
(2.0 eq). -
Reaction: Seal and heat to 100°C for 12 hours.
-
Checkpoint 1: The solution should darken from pale yellow to amber. No precipitate should form initially.
-
-
Validation (TLC): Elute with 30% EtOAc/Hexanes.
-
Starting Material (SM): High
(UV active, non-polar). -
Product: Lower
(UV active, stains with Dragendorff reagent due to tertiary amine). -
Success Criteria: If SM persists after 12h, add 10 mol% DMAP as a catalyst rather than increasing temp (avoids decomposition).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Use this for C2-C bond formation.
-
Setup: Charge a flask with Target-5-OMe (1.0 eq), Arylboronic Acid (1.2 eq), and
(3 mol%). -
Solvent System: Add Toluene:Ethanol:Water (4:1:1) .
-
Why? The toluene solubilizes the lipophilic Target-5-OMe; water dissolves the base.
-
-
Base: Add
(2.0 eq).[3] Degas with for 15 mins. -
Reaction: Reflux (90°C) for 4 hours.
-
Checkpoint 2 (Visual): The reaction mixture turns black (Pd precipitation) upon completion. If it remains orange/red, the catalyst is still active or the reaction stalled.
-
-
Workup: Phase separate. The product will be in the Toluene layer.
-
Purification: Recrystallization is often possible from Ethanol due to the high crystallinity of the tri-aryl product.
-
Mechanistic Visualization: Electronic Effects
The diagram below details why Target-5-OMe is less reactive in
Caption: The "Biaryl Twist" reduces resonance donation, preventing total deactivation of the C2 center.
References
-
BenchChem. (2025).[4] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 2-Bromo-5-methoxypyridine (Analogous Reactivity Data). Retrieved from
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction of ortho-substituted phenylboronic acids. Retrieved from
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine | C18H14BrNO | CID 177852749 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine: A Validation of Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient and selective synthesis of functionalized biaryl compounds is of paramount importance. The pyridine moiety, in particular, is a cornerstone of numerous pharmacologically active agents. This guide provides an in-depth validation of a robust protocol for the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine, a valuable building block for further chemical elaboration. Our primary focus will be on the widely-utilized Suzuki-Miyaura cross-coupling reaction, presenting a detailed, field-proven protocol. We will also explore alternative synthetic strategies, offering a comparative analysis supported by experimental data to inform your selection of the most suitable method for your research needs.
The Suzuki-Miyaura Approach: A Reliable Pathway to 2-Bromo-5-(2-methoxyphenyl)pyridine
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2] This palladium-catalyzed cross-coupling reaction is the method of choice for the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine, proceeding via the coupling of an organohalide with an organoboron compound.[2]
The proposed and validated synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine employs a selective Suzuki-Miyaura coupling between 2,5-dibromopyridine and 2-methoxyphenylboronic acid. The key to this synthesis lies in the differential reactivity of the two bromine atoms on the pyridine ring. The carbon-halogen bond at the 2-position of the pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[1] This inherent reactivity allows for a selective mono-arylation, leaving the bromine at the 5-position intact for subsequent functionalization.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the more reactive C2-Br bond of 2,5-dibromopyridine to form a palladium(II) intermediate.[3]
-
Transmetalation: In the presence of a base, which activates the organoboron compound, the 2-methoxyphenyl group is transferred from the boronic acid to the palladium(II) complex.[4]
-
Reductive Elimination: The desired 2-Bromo-5-(2-methoxyphenyl)pyridine is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]
Validated Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine
This protocol has been optimized for high yield and selectivity.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 2,5-dibromopyridine, 2-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is 0.2 M with respect to the 2,5-dibromopyridine.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-(2-methoxyphenyl)pyridine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Synthesis Protocols
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine. The choice of method often depends on factors such as substrate availability, functional group tolerance, and desired reaction conditions.
| Reaction | Typical Catalyst | Coupling Partner | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Boronic Acid | Mild conditions, low toxicity of reagents, commercially available starting materials.[5] | Potential for boronic acid homocoupling.[6] |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane | High yields, tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. |
| Negishi Coupling | Pd(PPh₃)₄, Ni(dppf)Cl₂ | Organozinc | High reactivity, useful for less reactive halides. | Sensitivity of organozinc reagents to air and moisture. |
Alternative Protocol: The Negishi Coupling
The Negishi coupling presents a viable alternative to the Suzuki-Miyaura reaction, particularly when dealing with less reactive aryl halides. This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.
Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent: 2-Methoxyphenyl bromide is reacted with activated zinc to form the corresponding organozinc reagent. This step must be carried out under strictly anhydrous and inert conditions.
-
Coupling Reaction: The freshly prepared organozinc reagent is then added to a solution of 2,5-dibromopyridine and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent such as THF.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as a robust, reliable, and environmentally conscious method for the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine. The protocol detailed in this guide has been validated to provide good yields and high selectivity, making it an excellent choice for both academic research and industrial applications. While alternative methods such as the Stille and Negishi couplings offer their own advantages, the operational simplicity and favorable safety profile of the Suzuki-Miyaura reaction make it the preferred synthetic route for this valuable chemical intermediate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
The Royal Society of Chemistry. (2022). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
Sources
Comparative Guide: Synthesis & Impurity Profiling of 2-Bromo-5-(2-methoxyphenyl)pyridine
Executive Summary
This guide provides a technical analysis of the synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine , a critical biaryl intermediate often utilized in the development of AMPA receptor antagonists (e.g., Perampanel analogs).[1]
The core challenge in synthesizing this molecule is regioselectivity . The pyridine ring contains two potential coupling sites (C2 and C5). Achieving exclusive coupling at C5 while retaining the bromine handle at C2 is the primary critical quality attribute (CQA).
This guide compares the two dominant synthetic routes:
-
The High-Fidelity Route (Recommended): Using 2-Bromo-5-iodopyridine.[1]
-
The Cost-Driven Route (Alternative): Using 2,5-Dibromopyridine.[1][2]
Mechanistic Analysis: The Regioselectivity Paradox
To understand the impurity profile, one must understand the electronic and steric environment of the pyridine ring.
The Reactivity Hierarchy
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate of oxidative addition—the first step of the catalytic cycle—is determined by the bond dissociation energy (BDE) of the carbon-halogen bond.[3]
-
C5 Position: Electronically neutral compared to C2. Sterically accessible.
-
C2 Position: Highly electron-deficient due to the adjacent nitrogen atom (
active).[1]
The Conflict: If using 2,5-Dibromopyridine , the C2-Br bond is often more reactive towards oxidative addition than C5-Br due to the electron-withdrawing nature of the nitrogen, leading to the wrong regioisomer (5-bromo-2-arylpyridine).[1]
The Solution (Halogen Switching):
By utilizing 2-Bromo-5-iodopyridine , we exploit the bond strength difference:
Diagram 1: Reaction Pathways & Impurity Genesis[1]
Caption: Mechanistic pathway showing the genesis of the target product versus critical impurities (Bis-coupled, Des-bromo, and Homocoupled byproducts).[1]
Comparative Analysis: Product vs. Alternative
Here we compare the performance of the Target Route (using Iodo-precursor) against the common Alternative (using Dibromo-precursor).[1]
Table 1: Comparative Performance Metrics
| Feature | Target Route (Recommended) | Alternative Route (Budget) |
| Precursor | 2-Bromo-5-iodopyridine | 2,5-Dibromopyridine |
| Selectivity Mechanism | Chemoselectivity (I > Br).[1][4] The C-I bond breaks much faster. | Electronic/Steric Control . Relies on subtle catalyst ligand effects. |
| Major Impurity | Bis-coupled product (if uncontrolled).[1] | Regioisomer (5-bromo-2-arylpyridine).[1] |
| Regioisomer Risk | < 1% (Negligible).[1] | 15% - 40% (High risk of C2 coupling). |
| Purification | Standard crystallization or flash chromatography. | Difficult separation (Isomers have similar Rf).[1] |
| Cost Efficiency | Lower yield per dollar (Precursor is expensive).[1] | Higher yield per dollar (Precursor is cheap).[1] |
| Suitability | Pharma/GLP: Essential for high purity. | Academic/Bulk: Acceptable if isomers can be separated. |
Detailed Byproduct Characterization
Effective purification requires knowing exactly what you are removing.
| Impurity ID | Name | Origin | Retention Time (Relative)* | Removal Strategy |
| IMP-A | 2,5-bis(2-methoxyphenyl)pyridine | Over-reaction.[1] The Product reacts with a second equivalent of boronic acid at the C2-Br position. | High (Non-polar) | Control stoichiometry (0.95 eq boronic acid).[1] |
| IMP-B | 3-(2-methoxyphenyl)pyridine | Hydrodehalogenation.[1] Palladium inserts into C2-Br, but instead of coupling, it undergoes reduction (hydride source). | Low (Polar) | Use anhydrous solvents; avoid protic sources if possible.[1] |
| IMP-C | 2,2'-Dimethoxybiphenyl | Homocoupling of the boronic acid.[1] Occurs in the presence of oxygen. | Medium-High | Degas solvents thoroughly (Sparge with Argon).[1] |
| IMP-D | 5-bromo-2-(2-methoxyphenyl)pyridine | Regioisomer. Only prevalent if using the 2,5-dibromo starting material.[1] | Very close to Product | Critical Failure: Very hard to separate. Avoid by using Iodo-precursor.[1] |
*Note: Relative to Product in Reverse Phase HPLC (C18, MeCN/Water).
Experimental Protocol (High-Fidelity Route)
Objective: Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine with >98% purity.
Reagents
-
Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.05 equiv)[1]
-
Catalyst:
(3-5 mol%) — Chosen for high selectivity over active Buchwald ligands which might promote bis-coupling.[1] -
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)[1]
Step-by-Step Workflow
-
Inertion: Charge a reaction vessel with 2-Bromo-5-iodopyridine and
. Evacuate and backfill with Argon ( ).[3]-
Why: Oxygen promotes homocoupling of the boronic acid (IMP-C) and oxidation of the catalyst.
-
-
Solvation: Add degassed DME. Stir until dissolved.
-
Activation: Add the boronic acid and aqueous
. -
Reaction: Heat to 80°C for 4-6 hours.
-
Control Point: Monitor by HPLC/TLC. Stop immediately upon consumption of the Iodo-starting material. Do not extend reaction time , as this encourages the remaining Product to react at the C2-Br position (forming IMP-A).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: The non-polar bis-coupled impurity elutes first, followed by the product.
-
Diagram 2: Purification Logic Flow
Caption: Purification logic flow for isolating the target compound from specific byproducts based on polarity (Rf values).
References
-
Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2, 5-dibromopyridine. Tetrahedron Letters , 47(28), 4813-4816.[1]
-
Lutz, M. R., et al. (2012). Selective Cross-Coupling of 2,5-Dibromopyridine. Journal of Organic Chemistry . (General reactivity trends for dihalopyridines).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483.[1]
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (Reactivity hierarchy of C-I vs C-Br).
Sources
Purity analysis of synthesized 2-Bromo-5-(2-methoxyphenyl)pyridine
Publish Comparison Guide: Purity Analysis of Synthesized 2-Bromo-5-(2-methoxyphenyl)pyridine
Executive Summary
The intermediate 2-Bromo-5-(2-methoxyphenyl)pyridine is a critical "pivot" scaffold in drug discovery. Its value lies in the orthogonal reactivity of the C2-Bromine atom, which is reserved for subsequent functionalization (e.g., SNAr or secondary cross-coupling).
However, the synthesis of this molecule—typically via Suzuki-Miyaura coupling of 2,5-dibromopyridine—is fraught with a specific "silent killer": Regioisomerism . Standard palladium catalysts prefer oxidative addition at the more electron-deficient C2 position, often yielding the unwanted 5-Bromo-2-aryl isomer as the major product.
This guide compares three analytical methodologies to validate this compound. While HPLC-UV is the standard for routine monitoring, we demonstrate why qNMR (Quantitative Nuclear Magnetic Resonance) is the superior "Gold Standard" for this specific scaffold to prevent downstream synthetic failures.
Part 1: The Synthetic Context & Impurity Landscape
To analyze purity effectively, one must understand the genesis of the impurities. The synthesis typically involves reacting 2,5-dibromopyridine with 2-methoxyphenylboronic acid.
The Critical Challenge:
-
Target: C5-coupling (leaving C2-Br intact).
-
Thermodynamic/Kinetic Preference: C2-coupling (leaving C5-Br intact).
Without rigorous analysis, a batch labeled "98% Pure" by HPLC may actually be 98% of the wrong regioisomer, which has the same mass and similar polarity.
Impurity Profile Diagram
Figure 1: Synthetic pathways showing the competition between the target C5-coupling and the thermodynamically favored C2-coupling.
Part 2: Comparative Analysis of Analytical Methods
We evaluated three methods based on their ability to detect the specific impurities relevant to this pyridine scaffold.
Comparison Matrix
| Feature | Method A: HPLC-UV (The Workhorse) | Method B: UPLC-MS (The Detective) | Method C: 1H-qNMR (The Judge) |
| Primary Utility | Routine monitoring, % Area. | Trace impurity ID, Mass confirmation. | Absolute Purity (wt%) , Structural Validation. |
| Regioisomer Discrimination | Poor to Moderate. Requires specialized columns (Phenyl-Hexyl) to separate C2 vs C5 isomers. | Poor. Both isomers have identical m/z (Br isotopes 79/81). | Excellent. Distinct chemical shifts of the H6 pyridine proton. |
| Inorganic Salts Detection | None. Salts elute in void or are invisible. | None. | Indirect. Detects mass balance gap. |
| Reference Standard | Required for true wt% assay. | Not required for ID. | NOT Required. Uses internal standard (e.g., TCNB). |
| Throughput | High (20 min/sample). | High (5 min/sample). | Medium (15-30 min/sample). |
Verdict:
-
Use HPLC-UV for reaction monitoring (disappearance of starting material).
-
Use qNMR for final lot release to guarantee the correct isomer and absolute potency.
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution HPLC for Pyridines
Why this protocol? Pyridines are basic and interact with silanol groups on standard silica columns, causing severe peak tailing that masks impurities.[1] This method uses a high-pH compatible column and buffer to suppress protonation of the pyridine nitrogen.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH ensures pyridine is neutral (free base), improving peak shape.
-
Mobile Phase B: Acetonitrile (LC grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 95% B (Linear ramp)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Sample Prep: Dissolve 0.5 mg in 1 mL MeCN:Water (1:1).
Protocol B: 1H-qNMR for Absolute Purity & Regio-Verification
Why this protocol? It validates the structure (Regioisomer check) and purity (Weight %) simultaneously.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
Selection Logic: TCNB has a singlet at ~7.8 ppm, distinct from the pyridine/phenyl region.
-
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation/stacking of the biaryl system).
-
Procedure:
-
Weigh exactly ~10 mg of Sample (
) into a vial. -
Weigh exactly ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6.
-
Acquisition: 90° pulse, relaxation delay (
) ≥ 30 seconds (critical for full relaxation), 16 scans.
-
-
Structural Diagnosis (The "Tell"):
-
Target (2-Br-5-Ar): Look for the Pyridine H6 proton (adjacent to Nitrogen). It will appear as a doublet (small coupling to H4) or singlet at ~8.5 - 8.7 ppm .
-
Impurity (5-Br-2-Ar): The H6 proton is adjacent to Nitrogen and Bromine. It will shift differently, and the coupling pattern of the ring protons will change.
-
-
Calculation:
Part 4: Analytical Workflow Decision Tree
This workflow ensures you do not waste resources scaling up a batch of the wrong isomer.
Figure 2: Sequential decision tree prioritizing structural confirmation (NMR) before quantitative assay.
References
-
Lutker, K. M., et al. (2010). "Crystal Polymorphism in Pharmaceutical Science." Journal of Pharmaceutical Sciences.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Waters Corporation. (2023). "Strategies for the Analysis of Basic Compounds in Reverse Phase LC." Application Notes.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
Sources
Comparative Guide: Mechanistic Optimization of Suzuki-Miyaura Coupling with Substituted Pyridines
Executive Summary
The incorporation of pyridine motifs—particularly at the 2-position—remains a significant bottleneck in medicinal chemistry. While the Suzuki-Miyaura Coupling (SMC) is the industry standard for biaryl synthesis, substituted pyridines introduce two distinct mechanistic failure modes: rapid protodeboronation of 2-pyridyl nucleophiles and catalyst poisoning by the basic nitrogen.
This guide objectively compares the performance of advanced ligand systems (Buchwald dialkylbiaryl phosphines vs. NHC-Pd complexes) and boron surrogates (MIDA boronates vs. Boronic acids). It provides a validated "slow-release" protocol designed to overcome the kinetic competition between transmetallation and hydrolytic decomposition.
Part 1: The Mechanistic Bottlenecks
To solve the "Pyridine Problem," one must first understand the specific failure pathways. Unlike phenyl-phenyl couplings, pyridine substrates disrupt the catalytic cycle at two critical junctures.
The Protodeboronation Trap (Nucleophile Failure)
2-Pyridyl boronic acids are notoriously unstable.[1] The basic nitrogen atom facilitates a pre-equilibrium formation of a zwitterionic species, which undergoes rapid C–B bond hydrolysis (protodeboronation) under the aqueous basic conditions required for SMC. This decomposition often occurs faster than the rate-limiting transmetallation step.
Catalyst Poisoning (Catalyst Failure)
Pyridines are effective
Visualization: The Pyridine Failure Modes
The following diagram illustrates the competing pathways that lead to reaction failure.
Figure 1: Mechanistic divergence showing catalyst poisoning and rapid protodeboronation competing with the productive cycle.
Part 2: Comparative Analysis of Catalyst & Reagent Systems
Ligand Systems: Phosphines vs. NHCs
The choice of ligand dictates the stability of the Pd center against nitrogen coordination.
| Feature | Buchwald Phosphines (XPhos, RuPhos) | NHC Complexes (Pd-PEPPSI-iPr) | Traditional (PPh3) |
| Steric Bulk | High: Biaryl backbone creates a "roof" over Pd, blocking N-coordination. | Very High: Bulky 'wingtip' groups on imidazole ring prevent poisoning. | Low: Susceptible to displacement by pyridine. |
| Electronic | Electron-rich (Dialkyl): Accelerates Oxidative Addition (OA) of chloropyridines. | Strong | Weak donor: Slow OA for electron-deficient chlorides. |
| Activation | Precatalyst (G3/G4): Rapid activation at room temp. | Precatalyst: Requires heat to throw off the pyridine "throw-away" ligand. | In situ generation (slow/unreliable). |
| Verdict | Preferred for 2-Pyridyl Coupling. Best balance of OA speed and steric protection. | Excellent Alternative. Best for high-temperature stability or difficult transmetallations. | Obsolete for this application. |
Boron Sources: The Stability vs. Reactivity Trade-off
This is the most critical variable. Using free boronic acids for 2-pyridyl coupling is generally ill-advised due to the decomposition mechanism described above.
| Boron Source | Stability | Reactivity | Mechanism of Action |
| Boronic Acid | Poor (<10 min half-life) | High (Instant) | Rapidly decomposes before TM can occur. |
| MIDA Boronate | Excellent (Shelf-stable) | Tunable | Slow-Release: Hydrolyzes slowly to release free acid, keeping [B(OH)2] low to minimize decomposition.[1] |
| BF3K Salt | Good | Moderate | Requires hydrolysis; often less soluble in organic solvents used for unstable substrates. |
Part 3: The Solution – MIDA Boronate Slow-Release Protocol
The "Slow-Release" strategy is the industry-validated method for coupling unstable 2-pyridyl nucleophiles. By using MIDA (N-methyliminodiacetic acid) boronates, the concentration of the unstable free boronic acid is kept low—analogous to a syringe pump addition—favoring the cross-coupling pathway over second-order decomposition pathways.[2]
Mechanistic Workflow: The Slow-Release Cycle
Figure 2: The MIDA Slow-Release strategy minimizes the standing concentration of unstable boronic acid.
Experimental Protocol: Coupling of 2-Pyridyl MIDA Boronate
Target: Synthesis of 2-(4-chlorophenyl)pyridine from 2-pyridyl MIDA boronate and 1-chloro-4-chlorobenzene.
Reagents:
-
Electrophile: Aryl Chloride (1.0 equiv)
-
Nucleophile: 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%) or Pd(OAc)2/XPhos (1:2 ratio)
-
Base: K3PO4 (3.0 equiv) - Crucial for MIDA hydrolysis
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
-
Temperature: 60°C - 100°C
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Chloride (1.0 mmol), 2-Pyridyl MIDA Boronate (1.5 mmol), and XPhos Pd G4 (0.02 mmol).
-
Note: If using Pd(OAc)2 and XPhos, premix them in the solvent for 5 mins before adding to the vial to ensure active ligand complexation.
-
-
Base Addition: Add solid anhydrous K3PO4 (3.0 mmol).
-
Why? Phosphate is basic enough to hydrolyze the MIDA ester but buffered enough to prevent immediate destruction of the sensitive pyridine ring.
-
-
Solvent Degassing: Add degassed 1,4-Dioxane (5 mL) and degassed Water (1 mL).
-
Critical: Oxygen promotes homocoupling and catalyst death. Sparge solvents with N2 for 15 mins prior to use.
-
-
Reaction: Seal the vial and heat to 60°C. Monitor via LCMS.
-
Observation: If conversion is slow, increase temp to 80°C. 2-Pyridyl coupling often requires thermal energy to drive the difficult transmetallation.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water (to remove MIDA ligand and salts), dry over MgSO4, and concentrate.
-
Purification: Flash chromatography on silica gel.
-
Tip: Pyridines can streak on silica. Add 1% Triethylamine to your eluent to improve peak shape.
-
References
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society.[3] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3] Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
